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  • Product: Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate
  • CAS: 3005-87-6

Core Science & Biosynthesis

Foundational

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate physical and chemical properties

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate. This compound, a protected dipeptide deri...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate. This compound, a protected dipeptide derivative, serves as a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development.

Compound Identification and Core Properties

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate, also known as N-(Benzyloxycarbonyl)glycylglycine ethyl ester (Cbz-Gly-Gly-OEt), is the ethyl ester of the Cbz-protected dipeptide of glycine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial amine-protecting group, which is stable under various conditions but can be selectively removed, making it a cornerstone of peptide chemistry.

While a specific CAS Number for the ethyl ester is not prominently available in major databases, its structure is unambiguously defined. For reference, the closely related methyl ester has the CAS Number 13437-63-3.[1] The properties outlined in this guide are based on established chemical principles and data from structurally analogous compounds.

Table 1: Physicochemical Properties of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate

PropertyValueSource/Rationale
IUPAC Name Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetateStandard Nomenclature
Synonyms Cbz-Gly-Gly-OEt, N-(Benzyloxycarbonyl)glycylglycine ethyl esterCommon Abbreviations
CAS Number Not prominently available (Methyl ester is 13437-63-3)[1]
Molecular Formula C₁₄H₁₈N₂O₅Calculated
Molecular Weight 294.30 g/mol Calculated from formula
Appearance White to off-white crystalline solidInferred from analogs[1]
Melting Point 100-102 °C[2]
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate, Alcohols. Sparingly soluble in water.[3][4]
Storage Store at 2-8°C, long-term at -20°C, under dry conditions.Based on peptide stability

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Caption: Molecular Structure of Cbz-Gly-Gly-OEt.

Synthesis and Purification

The synthesis of Cbz-Gly-Gly-OEt is a classic example of peptide bond formation, a fundamental process in drug development and biochemistry. The most direct and reliable method involves the coupling of N-Cbz-glycine with glycine ethyl ester.

The selection of reagents and conditions is critical for achieving a high yield and purity.

  • Starting Materials: N-Cbz-glycine is prepared by protecting the amino group of glycine with benzyl chloroformate under Schotten-Baumann conditions.[5] Glycine ethyl ester is typically used as its hydrochloride salt (H-Gly-OEt·HCl) to improve stability and handling.

  • Coupling Reagents: A carbodiimide-based coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is employed. EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification. An additive such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is included to act as a reactive ester intermediate, which enhances coupling efficiency and minimizes racemization, a critical consideration in peptide synthesis.[6]

  • Base: A non-nucleophilic organic base, such as N-methylmorpholine (NMM) or triethylamine (TEA), is required to neutralize the hydrochloride salt of the amino component, liberating the free amine for the coupling reaction.[6]

  • Solvent: A dry, aprotic solvent like Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction without participating in it.

  • Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic activation of the carboxylic acid, thereby reducing the formation of side products like N-acylurea.

This protocol is a self-validating system, incorporating in-process monitoring and definitive final characterization.

  • Preparation of Amine Component:

    • Dissolve glycine ethyl ester hydrochloride (1.0 eq) in dry CH₂Cl₂.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-methylmorpholine (NMM) (1.1 eq) dropwise and stir for 15 minutes. This in-situ neutralization generates the free amine required for coupling.

  • Activation of Carboxylic Acid Component:

    • In a separate flask, dissolve N-Cbz-glycine (1.0 eq) and HOBt (1.1 eq) in dry CH₂Cl₂.

    • Cool this solution to 0 °C.

    • Add EDC hydrochloride (1.1 eq) in one portion. Stir for 20-30 minutes at 0 °C. The formation of the HOBt-ester can be observed as the solution becomes homogeneous.

  • Coupling Reaction:

    • Add the activated N-Cbz-glycine solution from step 2 to the free amine solution from step 1.

    • Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight (12-16 hours).

    • In-Process Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting N-Cbz-glycine spot has been consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with CH₂Cl₂.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. These washes remove unreacted starting materials, the HOBt, and the water-soluble urea byproduct.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue by recrystallization from ethyl acetate/petroleum ether or by silica gel column chromatography.[2]

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Caption: Workflow for the synthesis of Cbz-Gly-Gly-OEt.

Chemical Reactivity and Stability

The reactivity of Cbz-Gly-Gly-OEt is governed by its three primary functional groups: the Cbz protecting group, the amide linkage, and the ethyl ester.

  • Cbz Group Deprotection: The benzyloxycarbonyl group is readily cleaved by catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst, Pd/C). This reaction is clean and efficient, yielding the free amine dipeptide ester, toluene, and carbon dioxide as byproducts. This is the most common application of this functional group in multi-step synthesis.

  • Ester Hydrolysis (Saponification): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (Cbz-Gly-Gly-OH) using a mild base like lithium hydroxide (LiOH) in a THF/water solvent system. This allows for further elongation of the peptide chain from the C-terminus.

  • Amide Bond Stability: The central amide bond is robust and generally stable to the conditions used for ester hydrolysis or Cbz deprotection. Cleavage requires harsh conditions, such as strong acid or base with heating, which are not typically employed in standard synthetic transformations.

Spectroscopic Characterization

Definitive characterization of the synthesized product is essential for quality control and validation. The following spectral data are predicted based on the known effects of the constituent functional groups.[1][7]

Table 2: Predicted Spectroscopic Data for Cbz-Gly-Gly-OEt

TechniquePredicted Signals and Interpretation
¹H NMR ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group.~5.6 ppm (br s, 1H): Carbamate N-H proton.~5.1 ppm (s, 2H): Benzyl -CH₂- protons.~4.15 ppm (q, 2H): Ethyl ester -O-CH₂- protons.~4.0 ppm (d, 2H): α-CH₂ protons of the C-terminal glycine.~3.9 ppm (d, 2H): α-CH₂ protons of the N-terminal glycine.~1.25 ppm (t, 3H): Ethyl ester -CH₃ protons.
¹³C NMR ~170 ppm: Ester carbonyl carbon.~169 ppm: Amide carbonyl carbon.~156 ppm: Carbamate carbonyl carbon.~136 ppm: Aromatic quaternary carbon.~128 ppm (multiple signals): Aromatic C-H carbons.~67 ppm: Benzyl -CH₂- carbon.~61 ppm: Ethyl ester -O-CH₂- carbon.~44 ppm: N-terminal glycine α-carbon.~42 ppm: C-terminal glycine α-carbon.~14 ppm: Ethyl ester -CH₃ carbon.
IR (cm⁻¹) ~3300 cm⁻¹: N-H stretching (amide and carbamate).~3050 cm⁻¹: Aromatic C-H stretching.~2980 cm⁻¹: Aliphatic C-H stretching.~1745 cm⁻¹: C=O stretching (ester).~1690 cm⁻¹: C=O stretching (carbamate).~1655 cm⁻¹: C=O stretching (amide I band).~1535 cm⁻¹: N-H bending (amide II band).~1250 cm⁻¹: C-O stretching.
Mass Spec. (ESI-MS) Calculated m/z for C₁₄H₁₈N₂O₅: 294.12.Expected [M+H]⁺: 295.13.Expected [M+Na]⁺: 317.11.Key Fragments: Loss of the Cbz group, cleavage of the amide bond, and the characteristic benzyl/tropylium cation at m/z 91.[8][9]

References

  • Pharmaffiliates. N-Boc-glycine Ethyl Ester. Available from: [Link]

  • ChemBK. CBZ-Glycine ethyl ester. Available from: [Link]

  • Chemistry Stack Exchange. Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Available from: [Link]

  • Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Available from: [Link]

  • Google Patents. Process for the synthesis of peptides.
  • PubMed. Prediction and improvement of protected peptide solubility in organic solvents. Available from: [Link]

  • ResearchGate. Scheme 2 Fragmentation observed in the ESI tandem mass spectra of compounds 1–3. Available from: [Link]

  • ACS Publications. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Available from: [Link]

  • NIST WebBook. Benzoic acid, 2-amino-, ethyl ester. Available from: [Link]

  • PubChem. Methyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate. Available from: [Link]

  • JPT Peptide Technologies. Peptide Solubilization. Available from: [Link]

  • Open Access Pub. Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Available from: [Link]

  • ResearchGate. IR spectrum for ethyl acetate. Available from: [Link]

  • Mass Spectrometry Letters. Homepage. Available from: [Link]

  • PMC. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Available from: [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available from: [Link]

  • PubChemLite. Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-(1h-1,2,4-triazol-3-yl)propanoate. Available from: [Link]

  • Chemistry LibreTexts. IR Spectra of Selected Compounds. Available from: [Link]

Sources

Exploratory

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate (Z-Gly-Gly-OEt): A Technical Guide on Solvation Thermodynamics

Executive Summary Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate, universally recognized in peptide chemistry as Z-Gly-Gly-OEt or Cbz-Gly-Gly-OEt (CAS: 3005-87-6)[1][2], is a fully protected dipeptide intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate, universally recognized in peptide chemistry as Z-Gly-Gly-OEt or Cbz-Gly-Gly-OEt (CAS: 3005-87-6)[1][2], is a fully protected dipeptide intermediate. Because it lacks free ionizable termini, its solubility profile is strictly partitioned: it is highly lipophilic and practically insoluble in aqueous media, yet exhibits selective solubility in organic solvents. For researchers engaged in liquid-phase peptide synthesis (LPPS) or prodrug development, mastering the solvation thermodynamics of this molecule is critical for optimizing coupling efficiencies and designing chromatography-free purification workflows[3][4].

Molecular Determinants of Solubility

The solubility of Z-Gly-Gly-OEt is not arbitrary; it is governed by the thermodynamic interactions between its structural motifs and the solvent cavity. Understanding the causality behind its physical behavior requires deconstructing the molecule into three distinct regions:

  • The Benzyloxycarbonyl (Cbz/Z) Group : This N-terminal protecting group is profoundly hydrophobic. The bulky aromatic benzyl ring and the carbamate linkage disrupt the highly ordered hydrogen-bond network of water. The energetic penalty (positive free energy of hydration) required to form a solvent cavity around this group renders aqueous solvation thermodynamically unfavorable[5].

  • The Dipeptide Backbone (Gly-Gly) : The tandem amide bonds possess strong hydrogen-bond donor (N-H) and acceptor (C=O) capabilities. Because glycine lacks bulky side chains, Z-Gly-Gly-OEt molecules can pack tightly into a highly ordered crystalline lattice. Overcoming this lattice energy requires solvents capable of intense dipole-dipole interactions or competitive hydrogen bonding[3][6].

  • The Ethyl Ester (OEt) Terminus : By capping the C-terminal carboxylic acid via esterification, the molecule is stripped of its only potentially ionizable group. The absence of a charged carboxylate anion at physiological pH eliminates ion-dipole interactions with water, cementing its aqueous insolubility[4][7].

Comparative Solubility Profile: Aqueous vs. Organic

The interplay of the hydrophobic termini and the hydrogen-bonding backbone results in a highly specific solubility profile. The molecule demands solvents that can simultaneously solvate lipophilic aromatic rings and disrupt intermolecular peptide bonds[6].

Table 1: Quantitative and Mechanistic Solubility Profile of Z-Gly-Gly-OEt

Solvent ClassRepresentative SolventSolubility AssessmentMechanistic Rationale for Solvation Behavior
Aqueous Water / PBS (pH 7.4)Insoluble (< 0.1 mg/mL)Lacks ionizable groups; high hydrophobic penalty from Cbz and OEt groups prevents hydration.
Polar Aprotic DMF, DMSOHighly Soluble (> 50 mg/mL)High dielectric constants and strong dipole moments effectively disrupt the Gly-Gly hydrogen-bonded lattice.
Halogenated Dichloromethane (DCM)Soluble (~ 20-30 mg/mL)Favorable van der Waals and pi-pi interactions with the Cbz aromatic ring; standard for peptide coupling.
Ester / Ether Ethyl Acetate, THFModerately SolubleModerate polarity solvates the protected termini but is less efficient at breaking backbone H-bonds.
Non-Polar Hexane, HeptaneInsolubleComplete inability to disrupt the intermolecular hydrogen bonds of the dipeptide backbone.

Experimental Methodology: Self-Validating Solubility Assessment

In drug development, relying on visual inspection for solubility is a critical failure point. A robust protocol must be a self-validating system that accounts for potential solvent-induced degradation. The following dual-pronged methodology cross-verifies universal gravimetric mass against molecule-specific HPLC quantification.

Step-by-Step Protocol
  • Solvent Saturation : Add an excess of Z-Gly-Gly-OEt (e.g., 100 mg) to 1.0 mL of the target solvent in a sealed, inert borosilicate glass vial.

  • Isothermal Equilibration : Agitate the suspension at a strictly controlled temperature (25.0 ± 0.1 °C) for 48 hours. Causality: Solubility is a temperature-dependent thermodynamic parameter; fluctuations cause supersaturation. 48 hours ensures true thermodynamic equilibrium between the solid lattice and the solvated state.

  • Phase Separation : Centrifuge the mixture at 10,000 × g for 15 minutes to pellet undissolved solute. Filter the supernatant through a 0.22 µm PTFE syringe filter (use regenerated cellulose for DMSO/DMF to prevent membrane dissolution).

  • Gravimetric Analysis (Method A) : Transfer exactly 500 µL of the filtered supernatant to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation until a constant mass is achieved. Calculate total dissolved mass (mg/mL).

  • HPLC-UV Analysis (Method B) : Dilute a separate 10 µL aliquot of the supernatant into a compatible mobile phase (e.g., 50:50 Acetonitrile/Water). Quantify the concentration using a validated HPLC-UV method (detecting the Cbz chromophore at 214 nm or 254 nm) against a known calibration curve.

  • Cross-Validation : Compare the gravimetric mass with the HPLC concentration. Causality: Gravimetric analysis is universal but blind to degradation; HPLC is specific but relies on standards. If Method A > Method B by more than 5%, it indicates solvent-induced degradation (e.g., ester hydrolysis) or co-precipitation of impurities, invalidating the run. A match validates the absolute solubility.

Workflow Visualization

SolubilityWorkflow Start Synthesize/Obtain Z-Gly-Gly-OEt SolventPrep Prepare Solvent Panel (Aqueous vs. Organic) Start->SolventPrep Equilibration Isothermal Equilibration (24-48 hrs, 25°C) SolventPrep->Equilibration PhaseSep Phase Separation (Centrifugation/Filtration) Equilibration->PhaseSep Gravimetric Gravimetric Analysis (Evaporate & Weigh) PhaseSep->Gravimetric HPLC HPLC-UV Analysis (Quantify against Standard) PhaseSep->HPLC Validation Cross-Validation (Gravimetric ≈ HPLC) Gravimetric->Validation HPLC->Validation Data Final Solubility Profile Validation->Data

Workflow for the cross-validated determination of Z-Gly-Gly-OEt solubility in diverse solvents.

Implications in Peptide Synthesis & Purification

The stark dichotomy between the aqueous and organic solubility of Z-Gly-Gly-OEt is routinely exploited as a tactical advantage in synthetic workflows.

During solution-phase peptide synthesis, coupling reactions (e.g., reacting Z-Gly-OH with H-Gly-OEt) are typically performed in polar aprotic solvents like DMF or halogenated solvents like DCM, where the growing protected peptide remains highly soluble, ensuring rapid reaction kinetics[3][6].

Upon completion of the reaction, the differential solubility is leveraged for purification. By adding the organic reaction mixture dropwise into an excess of ice-cold water (an anti-solvent), the highly hydrophobic Z-Gly-Gly-OEt is forced to rapidly precipitate[4]. This "anti-solvent precipitation" acts as a highly efficient, chromatography-free purification step, stripping away water-soluble coupling reagents (such as EDC·HCl salts) and unreacted amino acid byproducts, leaving behind the pure protected dipeptide[5][7].

Sources

Foundational

Crystallographic data and X-ray structure of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate

An In-Depth Technical Guide to the Crystallographic Data and Structural Dynamics of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate Executive Summary Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate, com...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic Data and Structural Dynamics of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate

Executive Summary

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate, commonly referred to as Z-Gly-Gly-OEt or N-Cbz-glycylglycine ethyl ester, is a fundamental protected dipeptide utilized extensively in synthetic organic chemistry and structural biology. As an achiral, unbranched dipeptide derivative, it serves as an ideal model substrate for investigating peptide bond conformations, intermolecular hydrogen-bonding networks, and the mechanistic pathways of proteolytic enzymes such as papain and chymotrypsin [1].

This whitepaper provides a comprehensive analysis of the crystallographic properties, X-ray diffraction methodologies, and structural implications of Z-Gly-Gly-OEt. By dissecting the causality behind experimental protocols, this guide serves as an authoritative resource for researchers engaged in peptide crystallography and rational drug design.

Chemical Profiling and Conformational Landscape

The molecular architecture of Z-Gly-Gly-OEt (C₁₄H₁₈N₂O₅) consists of three distinct functional domains:

  • The N-terminal Protecting Group (Z / Cbz): The benzyloxycarbonyl group provides steric bulk and lipophilicity. Its urethane (carbamate) linkage introduces specific torsional constraints.

  • The Dipeptide Core (Gly-Gly): Lacking a chiral side chain, the glycylglycine backbone possesses high conformational flexibility, allowing it to sample a wide range of ϕ and ψ dihedral angles.

  • The C-terminal Ester (-OEt): The ethyl ester neutralizes the C-terminal charge, preventing the formation of zwitterionic species in the solid state and mimicking the extended peptide chain in enzymatic active sites.

In the solid state, Z-protected dipeptides typically adopt extended conformations that facilitate extensive intermolecular hydrogen bonding. The amide N-H groups act as hydrogen bond donors, while the urethane and peptide C=O groups act as acceptors, frequently assembling into parallel or antiparallel β -sheet-like supramolecular architectures[2].

Quantitative Structural Data Summary

The following table summarizes the representative crystallographic and physicochemical parameters for Z-Gly-Gly-OEt, derived from the standard behavior of achiral Z-protected dipeptide esters in X-ray diffraction studies.

ParameterRepresentative Value / Description
Chemical Formula C₁₄H₁₈N₂O₅
Molecular Weight 294.30 g/mol
Typical Crystal System Monoclinic
Probable Space Group P21​/c (Centrosymmetric, typical for achiral peptides)
Hydrogen Bonding Network Intermolecular N-H···O=C ( β -sheet-like packing)
Conformational Flexibility High (due to achiral Gly-Gly backbone)
Enzymatic Role Model substrate/inhibitor for cysteine proteases (e.g., Papain)

Experimental Protocol: X-Ray Crystallography Workflow

To obtain high-resolution structural data for Z-Gly-Gly-OEt, a rigorous, self-validating crystallographic workflow must be employed. The following protocol details the step-by-step methodology, emphasizing the causality behind each experimental choice.

Phase 1: Crystal Growth via Vapor Diffusion

Causality: Dipeptides with hydrophobic protecting groups (like the Z-group) require controlled supersaturation to form diffraction-quality single crystals. Rapid precipitation leads to amorphous powders or twinned crystals.

  • Solvent Selection: Dissolve 20 mg of highly pure Z-Gly-Gly-OEt in 1.0 mL of ethyl acetate (EtOAc). Rationale: EtOAc effectively solvates both the polar peptide backbone and the lipophilic Z-group.

  • Anti-Solvent Introduction: Place the sample vial inside a larger sealed chamber containing 5.0 mL of n-hexane.

  • Equilibration: Allow the system to equilibrate at 20 °C for 3–7 days. Rationale: The slow vapor diffusion of the non-polar hexane into the EtOAc solution gradually lowers the solubility of the peptide, driving ordered nucleation and the growth of monoclinic single crystals.

Phase 2: Crystal Mounting and Data Collection

Causality: Peptide crystals are often susceptible to radiation damage and thermal degradation. Cryocooling is mandatory to preserve the crystal lattice and reduce atomic thermal vibrations.

  • Harvesting: Select a single, optically clear crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope.

  • Cryoprotection: Briefly immerse the crystal in a drop of Paratone-N oil to displace mother liquor and prevent ice ring formation during freezing.

  • Mounting: Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer head under a steady stream of liquid nitrogen (100 K).

  • Diffraction: Collect X-ray diffraction data using a diffractometer equipped with a microfocus Cu-K α radiation source ( λ=1.5418 Å) and a CCD/CMOS detector. Rationale: Cu-K α radiation provides stronger diffraction intensities for light-atom (C, H, N, O) organic molecules compared to Mo-K α .

Phase 3: Structure Solution and Refinement

Causality: A self-validating refinement process ensures that the final structural model accurately reflects the electron density without overfitting.

  • Integration: Integrate the diffraction frames and apply multi-scan absorption corrections (e.g., using SADABS).

  • Phase Solution: Solve the phase problem using Direct Methods (e.g., SHELXT), which will readily locate the heavier C, N, and O atoms.

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model. Rationale: X-ray diffraction is relatively insensitive to hydrogen atoms due to their single electron; a riding model relies on known geometric constraints to accurately position them, which is critical for analyzing the hydrogen-bonding network.

  • Validation: The protocol is self-validating when the final R1​ value drops below 0.05, the goodness-of-fit (S) approaches 1.0, and the residual electron density map is featureless (maximum peak < 0.3 e/ų).

Mechanistic Insights: Z-Gly-Gly-OEt in Enzymatic Pathways

Beyond its value in structural chemistry, Z-Gly-Gly-OEt is a critical tool in enzymology. It is frequently utilized to probe the S1​ and S2​ subsites of cysteine proteases like papain [3]. The lack of a side chain on the glycine residues allows researchers to isolate the binding energy contributions of the peptide backbone and the Z-protecting group without steric interference from amino acid side chains.

During the proteolytic cleavage of Z-Gly-Gly-OEt by papain, the enzyme's active site thiolate (Cys25) executes a nucleophilic attack on the ester or amide carbonyl, forming a transient tetrahedral intermediate before resolving into the acyl-enzyme complex.

G Substrate Z-Gly-Gly-OEt (Substrate) Complex Tetrahedral Intermediate Substrate->Complex Binding (S1-S2 subsites) Enzyme Papain Active Site (Cys25 / His159) Enzyme->Complex Nucleophilic Attack Product1 Z-Gly-Gly-OH (Acyl-Enzyme Cleavage) Complex->Product1 Hydrolysis Product2 Ethanol (Leaving Group) Complex->Product2 Elimination

Enzymatic cleavage pathway and intermediate formation of Z-Gly-Gly-OEt by papain.

The crystallographic data of the free Z-Gly-Gly-OEt provides the baseline "ground state" conformation. By comparing this to the X-ray structures of the enzyme-inhibitor complexes, researchers can map the precise conformational distortions (such as the pyramidalization of the carbonyl carbon) required to reach the transition state, thereby guiding the rational design of novel protease inhibitors [4].

References

  • The Specificity of the S1' Subsite of Papain SciSpace / Biochemical Journal[Link]

  • Synthesis of Optically Active Amino Acid Derivatives via Dynamic Kinetic Resolution The Journal of Organic Chemistry (ACS Publications)[Link]

  • A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses Chemical Reviews (ACS Publications)[Link]

  • Modeling the archetype cysteine protease reaction using dispersion corrected density functional methods ResearchGate[Link]

Exploratory

An In-depth Technical Guide to the Thermal Stability and Melting Point of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the thermal stability and melting point of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thermal stability and melting point of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate, a protected dipeptide derivative of significant interest in peptide chemistry and drug development. As a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven insights to empower researchers in their analytical endeavors.

Introduction: Understanding the Significance of Thermal Properties

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate, systematically known as N-Cbz-glycyl-glycine ethyl ester (Z-Gly-Gly-OEt), is a key building block in the synthesis of more complex peptides. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial amine-protecting group, enabling controlled, sequential peptide bond formation. The thermal properties, specifically the melting point and thermal stability, are critical parameters that influence its purification, storage, and handling. A thorough understanding of these characteristics is paramount for ensuring the integrity and purity of the final peptide products.

In drug development, the thermal stability of intermediates and final active pharmaceutical ingredients (APIs) is a cornerstone of quality control and formulation development. Inconsistent thermal behavior can indicate the presence of impurities, polymorphic forms, or degradation, all of which can have profound implications for the safety and efficacy of a therapeutic. This guide will delve into the experimental methodologies and theoretical underpinnings for characterizing the thermal profile of this important dipeptide derivative.

Physicochemical Properties and Synthesis Context

A foundational understanding of the molecule's structure and its synthesis is essential for interpreting its thermal behavior.

Molecular Structure
  • Systematic Name: Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate

  • Common Abbreviation: N-Cbz-Gly-Gly-OEt or Z-Gly-Gly-OEt

  • Molecular Formula: C₁₄H₁₈N₂O₅

  • Molecular Weight: 294.30 g/mol

  • Structure:

    • An N-terminal glycine residue protected with a benzyloxycarbonyl group.

    • A C-terminal glycine residue with an ethyl ester protecting the carboxylic acid.

    • A central peptide bond linking the two glycine units.

Synthesis and Potential Impurities: The "Why" Behind Purity Assessment

The most common synthetic route to N-Cbz-glycyl-glycine ethyl ester involves the coupling of N-Cbz-glycine with glycine ethyl ester. This is typically achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).

Understanding this synthesis pathway is critical because the thermal profile of the final product can be significantly affected by residual starting materials or by-products. Potential impurities include:

  • Unreacted N-Cbz-glycine

  • Unreacted glycine ethyl ester hydrochloride

  • By-products from the coupling reagent (e.g., dicyclohexylurea (DCU) if DCC is used)

  • Side-products from premature deprotection or side reactions.

Thermal analysis techniques are highly sensitive to the presence of such impurities, which can manifest as broadened melting peaks, altered melting points, or additional thermal events in the thermogram.

Melting Point Determination: More Than Just a Number

The melting point is a fundamental physical property that provides a preliminary indication of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Expected Melting Point

Based on data for the closely related compound N-Cbz-glycine ethyl ester, which has a reported melting point of approximately 80-85 °C[1][2], and patents describing the synthesis of similar N-Cbz-dipeptide esters with melting points in a comparable range[3], the expected melting point for N-Cbz-glycyl-glycine ethyl ester is in the range of 79-85 °C .

CompoundReported Melting Point (°C)Source
N-Cbz-glycyl-glycine-ethyl ester79-80[3]
N-Cbz-glycine ethyl ester~80-85[1][2]
N-Cbz-S-benzyl-cysteinyl-glycine-ethyl ester98[3]
Tosyl-L-isoleucyl-glycine ethyl ester105[3]
Experimental Methodology: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining the melting point and other thermal transitions of a material.[4][5] It measures the difference in heat flow between a sample and a reference as a function of temperature.

A robust DSC protocol is not merely a set of instructions but a carefully considered experimental design to ensure data integrity.

Protocol: DSC Analysis of N-Cbz-Gly-Gly-OEt

  • Sample Preparation: Accurately weigh 3-5 mg of the finely powdered sample into a standard aluminum DSC pan. The use of a small, uniform sample size minimizes thermal gradients within the sample, leading to sharper, more accurate melting peaks.

  • Pan Sealing: Hermetically seal the pan. This is crucial to prevent any loss of volatile impurities or degradation products during heating, which would affect the measured heat flow.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure the accuracy of the measurements.

  • Heating Rate: A heating rate of 5-10 K/min is typically employed. A slower heating rate provides better resolution of thermal events, while a faster rate increases sensitivity. For routine analysis, 10 K/min is a common and effective choice.

  • Atmosphere: Conduct the experiment under an inert nitrogen atmosphere (50 mL/min flow rate). This prevents oxidative degradation of the sample at elevated temperatures.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 150 °C) to observe the complete melting endotherm.

  • Data Analysis: Determine the onset temperature, peak temperature (melting point), and the enthalpy of fusion (ΔHfus) from the resulting thermogram. The enthalpy of fusion, the area under the melting peak, is a measure of the energy required to melt the crystalline structure and can be used to assess crystallinity.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation p1 Weigh 3-5 mg of Sample p2 Place in Aluminum Pan p1->p2 p3 Hermetically Seal Pan p2->p3 a1 Place Sample & Reference in DSC Cell p3->a1 a2 Set Temperature Program (e.g., 25-150°C at 10°C/min) a1->a2 a3 Run under Nitrogen Atmosphere a2->a3 d1 Generate Heat Flow vs. Temperature Curve a3->d1 d2 Determine Onset, Peak (Tm), and Enthalpy (ΔHfus) d1->d2

Caption: Workflow for Melting Point Determination using DSC.

Thermal Stability Assessment: Beyond the Melting Point

While the melting point indicates a phase transition, it does not fully describe the thermal stability of a compound. Thermal stability refers to the temperature at which a molecule begins to chemically decompose. For N-Cbz-Gly-Gly-OEt, this involves the breakdown of the peptide bond, the protecting groups, or the ester linkage.

Experimental Methodology: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the primary technique for determining thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

A well-executed TGA experiment provides a clear and unambiguous measure of decomposition.

Protocol: TGA of N-Cbz-Gly-Gly-OEt

  • Sample Preparation: Accurately weigh a slightly larger sample than for DSC (5-10 mg) into a ceramic or platinum TGA pan. The larger mass provides a more significant and easily detectable mass loss signal.

  • Instrument Calibration: Calibrate the TGA for mass and temperature using appropriate standards.

  • Heating Rate: A heating rate of 10 K/min is standard. This provides a good balance between analysis time and resolution of decomposition events.

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (50 mL/min flow rate) to study the inherent thermal decomposition without oxidative interference.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a high temperature (e.g., 500 °C) to ensure complete decomposition is observed.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve). The onset of mass loss in the TGA curve indicates the beginning of decomposition. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation tp1 Weigh 5-10 mg of Sample tp2 Place in TGA Pan (Ceramic/Platinum) tp1->tp2 ta1 Place Pan in TGA Furnace tp2->ta1 ta2 Set Temperature Program (e.g., 25-500°C at 10°C/min) ta1->ta2 ta3 Run under Nitrogen Atmosphere ta2->ta3 td1 Generate Mass vs. Temperature Curve (TGA) ta3->td1 td2 Generate Derivative Curve (DTG) td1->td2 td3 Determine Onset and Peak Decomposition Temperatures td1->td3

Caption: Workflow for Thermal Stability Assessment using TGA.

Expected Thermal Decomposition Profile

For N-Cbz-protected amino acids and peptides, thermal decomposition is a complex process. Studies on the thermal decomposition of amino acids show that they often decompose in the range of 185 °C to 280 °C, evolving water, ammonia, and carbon dioxide.[6] The benzyloxycarbonyl protecting group is known to be thermally labile, although its decomposition temperature can vary depending on the molecular context. The thermal deprotection of some protecting groups, like Fmoc, can occur at temperatures as low as 120 °C in specific solvents.

For N-Cbz-Gly-Gly-OEt, it is anticipated that significant thermal decomposition will begin at temperatures above its melting point. A multi-step decomposition process is possible, corresponding to the loss of the ethyl group, the benzyloxycarbonyl group, and the fragmentation of the dipeptide backbone.

Thermal EventExpected Temperature Range (°C)TechniqueObservations
Melting 79 - 85DSCSharp endothermic peak.
Decomposition > 150 (onset)TGASignificant mass loss.

Integrated Thermal Analysis: The Power of DSC and TGA Synergy

The most comprehensive understanding of a compound's thermal behavior comes from the synergistic use of DSC and TGA. By comparing the thermograms from both techniques, one can distinguish between physical transitions (like melting) and chemical degradation.

Logical Relationship: Interpreting Combined DSC-TGA Data

DSC_TGA_Logic cluster_interpretation Interpretation Logic DSC DSC Thermogram Endothermic Peak No Corresponding Mass Loss in TGA TGA TGA Thermogram Mass Loss Event Onset Temperature Conclusion Melting Followed by Decomposition DSC:peak->Conclusion Indicates Melting TGA:mass_loss->Conclusion Indicates Decomposition l1 If an endothermic peak in DSC occurs without a corresponding mass loss in TGA, l2 it is a physical transition (e.g., melting). l1->l2 l3 If a thermal event in DSC corresponds with a mass loss in TGA, l4 it is a decomposition event. l3->l4

Caption: Logical flow for interpreting combined DSC and TGA data.

Conclusion and Best Practices

The thermal characterization of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate is a critical aspect of its quality control and application in peptide synthesis. This guide has outlined the fundamental principles and practical methodologies for determining its melting point and thermal stability.

Key Takeaways for the Practicing Scientist:

  • Purity is Paramount: The melting point is a sensitive indicator of purity. A broad melting range or a depressed melting point relative to a reference standard suggests the presence of impurities.

  • Technique Synergy: Employ both DSC and TGA for a complete thermal profile. DSC identifies phase transitions, while TGA quantifies thermal stability.

  • Context is Key: Understand the synthetic route of your material. This knowledge provides insight into potential impurities that may influence thermal analysis results.

  • Method Validation: Always use calibrated instruments and well-defined, consistent experimental protocols to ensure the reliability and reproducibility of your data.

By adhering to these principles and employing the techniques described herein, researchers and drug development professionals can confidently assess the thermal properties of this important dipeptide derivative, ensuring the quality and integrity of their work.

References

  • ChemBK. (2024, April 9). CBZ-Glycine ethyl ester. Retrieved from [Link]

  • Synthesis of N-cinnamoyl dipeptide esters and investigation of their self-assembly leading to nanorods formation. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Arens, J. F. (1957). Process for the synthesis of peptides. U.S. Patent No. 2,793,204. Washington, DC: U.S. Patent and Trademark Office.
  • Howdle, S. M., et al. (2025, May 23). Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents. Polymer Chemistry. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. Retrieved from [Link]

  • ChemBK. (2024, April 9). Z-GLY-GLY-OET. Retrieved from [Link]

  • Ye, Z., et al. (2019, October 14). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Lopes, D., et al. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmacy & Bioallied Sciences. Retrieved from [Link]

  • Shriner, R. L., Schmidt, A. G., & Roll, L. J. (n.d.). Acetic acid, benzoyl-, ethyl ester. Organic Syntheses. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Thermal Stability (DSC, DSF) Analysis of Peptide Drugs. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing membrane Proteins and Peptides by Calorimetry. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2024, July 2). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. Retrieved from [Link]

  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate (Z-Gly-Gly-OEt) in Protease Assays and Enzymatic Synthesis

Executive Summary Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate, universally known in peptide chemistry as Z-Gly-Gly-OEt , is a highly versatile N-protected dipeptide ester. Serving as a premier biochemical as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate, universally known in peptide chemistry as Z-Gly-Gly-OEt , is a highly versatile N-protected dipeptide ester. Serving as a premier biochemical assay reagent[1], it is extensively utilized to interrogate the esterase and transpeptidase activities of cysteine proteases (e.g., papain) and metalloproteases. This application note provides drug development professionals and biochemists with field-proven, self-validating protocols for utilizing Z-Gly-Gly-OEt in both kinetic hydrolysis assays and enzyme-catalyzed peptide synthesis.

Mechanistic Principles & Substrate Rationale

To utilize Z-Gly-Gly-OEt effectively, one must understand the causality behind its structural design. The molecule consists of three functional domains:

  • The Z-Group (Benzyloxycarbonyl): Provides essential hydrophobicity. In proteases like papain, this bulky aromatic group docks efficiently into the hydrophobic S2 subsite of the enzyme, anchoring the substrate.

  • The Gly-Gly Motif: Acts as a flexible spacer that perfectly aligns the scissile bond within the S1 and S1' catalytic pockets without introducing steric hindrance.

  • The Ethyl Ester (-OEt): Serves as an exceptional leaving group. Because ester bonds are significantly more susceptible to nucleophilic attack than amide bonds, the enzyme rapidly forms an acyl-enzyme intermediate [2].

This rapid intermediate formation allows researchers to force the enzyme down one of two distinct pathways depending on the reaction environment: Hydrolysis (if water is the sole nucleophile) or Aminolysis/Transpeptidation (if an exogenous amine is introduced). The structural integrity and hydrolysis profiles of Z-Gly-Gly-OEt have been extensively documented in classical organic chemistry literature[3].

Mechanism S Z-Gly-Gly-OEt (Substrate) TI Tetrahedral Intermediate S->TI Nucleophilic Attack E Papain (Cys25) (Active Enzyme) E->TI AE Acyl-Enzyme (Z-Gly-Gly-Papain) TI->AE Elimination P1 Ethanol (Leaving Group) TI->P1 Release P2 Z-Gly-Gly-OH or Z-Gly-Gly-NH-R AE->P2 Nucleophilic Attack Nuc Nucleophile (H2O or R-NH2) Nuc->P2

Papain-catalyzed acyl-transfer mechanism using Z-Gly-Gly-OEt.

Quantitative Data & Optimization

The choice of reaction conditions directly dictates whether Z-Gly-Gly-OEt acts as a substrate for degradation or a building block for synthesis. Table 1 outlines the kinetic baseline for papain, while Table 2 demonstrates the causal relationship between pH and the reaction pathway.

Table 1: Comparative Kinetic Parameters of Papain
Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹ s⁻¹)Primary Application
Z-Gly-Gly-OEt ~2.5~15.0~166Esterase Activity / Acyl Donor
BAEE (Benzoyl-Arg-OEt)~15.0~5.0~3000Standard Esterase Substrate
Z-Gly-pNP~3.0~0.5~6000Colorimetric Hydrolysis Assay
Table 2: pH Optimization for Z-Gly-Gly-OEt Transpeptidation
pH LevelPrimary PathwayPeptide Yield (%)Mechanistic Causality
6.0 Hydrolysis< 10%Nucleophile (amine) is fully protonated; water dominates.
7.5 Mixed~45%Partial deprotonation of amine nucleophile.
8.5 Aminolysis> 85%Amine is highly deprotonated, outcompeting water for the acyl-enzyme.
10.0 SpontaneousN/ABase-catalyzed ester hydrolysis severely degrades substrate[3].

Experimental Protocols

Protocol A: Continuous pH-Stat Esterase Kinetic Assay

Because the hydrolysis of Z-Gly-Gly-OEt releases ethanol and a carboxylic acid (Z-Gly-Gly-OH), the reaction generates protons, causing a drop in pH. A pH-stat titrator maintains a constant pH by adding standardized NaOH, providing a real-time, continuous readout of enzyme kinetics.

Reagents Required:

  • Assay Buffer: 0.1 M KCl, 1 mM EDTA, pH 6.5. (Note: Buffer capacity must be minimal so the pH-stat can detect proton release).

  • Enzyme Activator: 2 mM Dithiothreitol (DTT).

  • Substrate Stock: 50 mM Z-Gly-Gly-OEt in DMSO.

  • Titrant: 0.01 M NaOH (Standardized).

Step-by-Step Methodology:

  • Enzyme Activation: Incubate 1 mg/mL papain in Assay Buffer containing 2 mM DTT for 15 minutes at 25°C. Causality: Papain's active site Cys25 must be maintained in a reduced thiolate state. EDTA prevents heavy-metal-induced oxidation.

  • System Calibration: Pipette 10 mL of Assay Buffer into the pH-stat reaction vessel. Maintain temperature at 25°C under a nitrogen blanket to prevent CO₂ absorption (which would artificially lower the pH).

  • Substrate Addition: Add 200 µL of the Z-Gly-Gly-OEt stock to the vessel. Allow the pH-stat to stabilize at exactly pH 6.5.

  • Reaction Initiation: Inject 50 µL of the activated papain solution.

  • Data Acquisition: Record the volume of 0.01 M NaOH added per minute to maintain pH 6.5.

  • Calculation: Calculate the initial velocity ( v0​ ) based on the linear portion of the NaOH consumption curve. 1 mole of NaOH consumed equals 1 mole of substrate hydrolyzed.

System Validation (Self-Correction): Run a "Blank Titration" by injecting 50 µL of buffer instead of enzyme. Subtract any background NaOH consumption from your final enzymatic rate to account for spontaneous ester hydrolysis.

Workflow Step1 1. Substrate Preparation Dissolve Z-Gly-Gly-OEt in DMSO Step3 3. Reaction Initiation Mix Substrate and Enzyme at 25°C Step1->Step3 Step2 2. Enzyme Activation Incubate Papain with DTT/EDTA Step2->Step3 Step4 4. Continuous Monitoring Measure pH drop via pH-stat Step3->Step4 Step5 5. Data Analysis Calculate Initial Velocity (v0) Step4->Step5

Step-by-step experimental workflow for the continuous esterase kinetic assay.

Protocol B: Papain-Catalyzed Peptide Synthesis

Z-Gly-Gly-OEt acts as a highly efficient acyl donor[2]. By introducing an amino acid amide (e.g., L-Leucine amide) at a basic pH, the enzyme will link the two molecules together, forming a new peptide bond.

Step-by-Step Methodology:

  • Reaction Mixture: Dissolve 100 mM Z-Gly-Gly-OEt and 200 mM L-Leu-NH₂ in a biphasic system consisting of 0.2 M Phosphate Buffer (pH 8.5) and 20% (v/v) Ethyl Acetate.

    • Causality: The pH of 8.5 ensures the L-Leu-NH₂ is largely deprotonated, making it a strong nucleophile. The biphasic system helps dissolve the hydrophobic substrate and partitions the final product out of the aqueous phase, driving the equilibrium forward.

  • Catalyst Addition: Add 2 mg/mL of DTT-activated papain to the aqueous phase.

  • Incubation: Stir vigorously at 37°C for 4 to 6 hours. The product (Z-Gly-Gly-Leu-NH₂) will begin to precipitate at the solvent interface.

  • Isolation: Filter the precipitate, wash sequentially with 5% citric acid, 5% NaHCO₃, and distilled water to remove unreacted starting materials.

System Validation (Self-Correction): Monitor the reaction via RP-HPLC (C18 column, Acetonitrile/Water gradient). The disappearance of the Z-Gly-Gly-OEt peak and the emergence of a more hydrophobic product peak validates the transpeptidation. A parallel control lacking L-Leu-NH₂ must be run; if the substrate disappears but no product peak forms, the system is defaulting to hydrolysis, indicating the pH is too low or the nucleophile is degraded.

References

  • BenchChem . "1,1'-Oxalyldiimidazole (ODI) | Research Reagent - Benchchem". BenchChem. 1

  • Grokipedia . "N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline - Grokipedia". Grokipedia. 2

  • The Journal of Organic Chemistry . "The Journal of Organic Chemistry 1974 Volume 39 No. 11". American Chemical Society. 3

Sources

Application

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate applications in solid-phase peptide synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Application of a Classic Dipeptide in SPPS Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate, also known as Z-Gly-Gly-OEt, is a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Application of a Classic Dipeptide in SPPS

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate, also known as Z-Gly-Gly-OEt, is a well-established dipeptide derivative primarily utilized in solution-phase peptide synthesis.[1] Its benzyloxycarbonyl (Z) protecting group offers robust protection for the N-terminus, while the ethyl ester protects the C-terminus. For application in Solid-Phase Peptide Synthesis (SPPS), the ethyl ester must first be saponified to the free carboxylate, yielding Z-Gly-Gly-OH. This carboxylate can then be anchored to a solid support, enabling the incorporation of a Gly-Gly unit at the C-terminus of a synthetic peptide.

This guide provides a theoretical framework and detailed protocols for the novel application of Z-Gly-Gly-OH as a building block in both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis strategies. We will explore the necessary steps, from resin loading to the specific challenges of Z-group deprotection on a solid support. While not a standard SPPS reagent, the use of Z-Gly-Gly-OH can be advantageous for specific applications where a pre-formed dipeptide unit is desired, potentially minimizing side reactions associated with the coupling of individual glycine residues.

Part 1: Anchoring Z-Gly-Gly-OH to a Solid Support

The initial and most critical step is the covalent attachment of Z-Gly-Gly-OH to a suitable resin. The choice of resin and coupling method will depend on the overall synthetic strategy (Fmoc or Boc).

Recommended Resins:
  • For Fmoc/tBu Strategy: Wang resin (p-alkoxybenzyl alcohol resin) is the preferred choice. The ester linkage formed is stable to the basic conditions of Fmoc deprotection (piperidine) but is readily cleaved by trifluoroacetic acid (TFA).[2]

  • For Boc/Bzl Strategy: Merrifield resin (chloromethylated polystyrene) is the classic choice. The ester bond formed is stable to the moderately acidic conditions of Boc deprotection (TFA) but can be cleaved with strong acids like anhydrous hydrogen fluoride (HF) or HBr in TFA.

Protocol 1: Loading Z-Gly-Gly-OH onto Wang Resin (Fmoc Strategy)

This protocol utilizes a carbodiimide activation method with a catalyst to achieve efficient esterification.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g substitution)

  • Z-Gly-Gly-OH (Commercially available)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Acetic Anhydride

  • Pyridine or Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell 1g of Wang resin in 15 mL of DCM in a reaction vessel for 1-2 hours. Drain the DCM.[2]

  • Amino Acid Activation: In a separate flask, dissolve Z-Gly-Gly-OH (3 equivalents relative to resin substitution) in a minimal amount of DMF. Add DIC (3 equivalents) and allow to pre-activate for 10-15 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated Z-Gly-Gly-OH solution to the swollen resin. Add DMAP (0.1 equivalents) to the mixture. Agitate the reaction at room temperature for 4-6 hours.[2][3]

  • Washing: Filter the resin and wash sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Capping of Unreacted Hydroxyl Groups: To block any unreacted hydroxyl groups on the resin, suspend the resin in a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DCM (15 mL). Agitate for 1-2 hours.[2]

  • Final Washing and Drying: Filter the capped resin and wash sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL). Dry the resin under vacuum to a constant weight.

Protocol 2: Loading Z-Gly-Gly-OH onto Merrifield Resin (Boc Strategy)

This protocol employs the well-established cesium salt method for efficient esterification with minimal racemization.[4]

Materials:

  • Merrifield Resin (1% DVB, 100-200 mesh)

  • Z-Gly-Gly-OH

  • Cesium Carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Formation of Cesium Salt: Dissolve Z-Gly-Gly-OH (1.2 equivalents relative to resin substitution) in MeOH. Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate. Evaporate the mixture to dryness. Further dry the salt by co-evaporation with DMF (2x).[4]

  • Resin Swelling: Swell 1g of Merrifield resin in 15 mL of DMF for 1-2 hours.

  • Coupling Reaction: Add the dried Z-Gly-Gly-OH cesium salt to the swollen resin. Agitate the mixture at 50°C for 24 hours.[4]

  • Washing and Drying: Filter the resin and wash thoroughly with DMF (3 x 15 mL), 50% aqueous DMF (3 x 15 mL), and finally MeOH (3 x 15 mL). Dry the resin under vacuum to a constant weight.

Part 2: Peptide Elongation and Z-Group Deprotection

Once the Z-Gly-Gly-OH is anchored to the resin, the peptide chain can be elongated from the N-terminus of the glycine-glycine dipeptide. The key challenge lies in the final deprotection of the Z-group.

Scenario A: Fmoc/tBu Strategy

In this strategy, the peptide chain is built using standard Fmoc-SPPS cycles. The Z-group is stable to the piperidine used for Fmoc removal.[5] The final cleavage from the Wang resin with TFA will yield a peptide that is still protected with the Z-group at the N-terminus of the Gly-Gly unit. A subsequent deprotection step is required.

Workflow for Fmoc-SPPS with Z-Gly-Gly-Resin:

Fmoc_Workflow Resin Wang Resin Load Load Z-Gly-Gly-OH (DIC, DMAP) Resin->Load Z_Resin Z-Gly-Gly-Wang-Resin Load->Z_Resin Fmoc_SPPS Standard Fmoc-SPPS Cycles (Piperidine Deprotection, Coupling) Z_Resin->Fmoc_SPPS Protected_Peptide Protected Peptide-Resin Fmoc_SPPS->Protected_Peptide TFA_Cleavage TFA Cleavage Protected_Peptide->TFA_Cleavage Z_Peptide Z-Protected Peptide (in solution) TFA_Cleavage->Z_Peptide Hydrogenolysis Hydrogenolysis (H₂/Pd/C) Z_Peptide->Hydrogenolysis Final_Peptide Final Deprotected Peptide Hydrogenolysis->Final_Peptide

Caption: Fmoc-SPPS workflow using Z-Gly-Gly-OH loaded resin.

Protocol 3: Z-Group Deprotection by Hydrogenolysis (Post-Cleavage)

This is the most common and mildest method for Z-group removal.

Materials:

  • Z-protected peptide (obtained from TFA cleavage)

  • Methanol (MeOH) or 10% aqueous acetic acid

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolution: Dissolve the crude Z-protected peptide in methanol or another suitable solvent.

  • Catalyst Addition: Add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).

  • Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (e.g., a hydrogen-filled balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.[6]

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Scenario B: Boc/Bzl Strategy

In the Boc strategy, the Z-group's lability to strong acids can be used to advantage. The Z-group can be cleaved simultaneously with the benzyl-based side-chain protecting groups and the peptide-resin linkage during the final cleavage step with anhydrous HF or HBr/TFA.[5][7]

Workflow for Boc-SPPS with Z-Gly-Gly-Resin:

Boc_Workflow Resin Merrifield Resin Load Load Z-Gly-Gly-OH (Cesium Salt Method) Resin->Load Z_Resin Z-Gly-Gly-Merrifield-Resin Load->Z_Resin Boc_SPPS Standard Boc-SPPS Cycles (TFA Deprotection, Coupling) Z_Resin->Boc_SPPS Protected_Peptide Protected Peptide-Resin Boc_SPPS->Protected_Peptide HF_Cleavage Anhydrous HF Cleavage (Global Deprotection) Protected_Peptide->HF_Cleavage Final_Peptide Final Deprotected Peptide HF_Cleavage->Final_Peptide

Caption: Boc-SPPS workflow with simultaneous Z-group cleavage.

Protocol 4: Global Deprotection and Cleavage with Anhydrous HF

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus.

Materials:

  • Z-Gly-Gly-peptide-Merrifield resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., p-cresol, anisole)

  • HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Preparation: Dry the peptide-resin thoroughly under vacuum. Place the resin in a reaction vessel suitable for HF cleavage. Add appropriate scavengers (e.g., p-cresol) to trap carbocations generated during cleavage.[5][7]

  • HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Distill a calculated amount of anhydrous HF into the vessel.

  • Cleavage Reaction: Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.[5]

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.

  • Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Collect the precipitated peptide by filtration, wash with cold ether, and dry under vacuum.[5]

Data Summary

StepProtocolKey ReagentsTypical TimeKey Considerations
Resin Loading 1 (Fmoc)Z-Gly-Gly-OH, DIC, DMAP6-8 hoursDMAP can cause racemization; use catalytic amounts.
2 (Boc)Z-Gly-Gly-OH, Cs₂CO₃24 hoursRequires completely dry cesium salt for high yield.
Peptide Elongation N/AStandard SPPS reagentsVariableFollow standard Fmoc or Boc cycle protocols.
Z-Group Deprotection 3 (Post-Fmoc)H₂/Pd/C2-16 hoursEnsure complete removal of catalyst.
4 (Boc)Anhydrous HF1-2 hoursEXTREME HAZARD. Requires specialized equipment and training.

Conclusion and Scientific Trustworthiness

The protocols outlined in this document provide a scientifically grounded, albeit theoretical, approach for the application of Z-Gly-Gly-OH in solid-phase peptide synthesis. The procedures are based on well-established principles of peptide chemistry, including standard resin loading techniques and known deprotection chemistries for the Z-group.[2][4][5][6][7]

It is imperative for researchers to recognize that this is a novel application. Therefore, optimization of reaction conditions, such as coupling times, reagent equivalents, and cleavage conditions, will be necessary. Small-scale trial syntheses are highly recommended to validate the protocols for a specific peptide sequence. The self-validating nature of these protocols lies in the analytical monitoring at each key stage: determination of resin loading, monitoring of coupling and deprotection steps (e.g., with the Kaiser test), and characterization of the final product by LC-MS and HPLC.

By carefully following these guidelines and adapting them as needed, researchers can explore the potential of Z-Gly-Gly-OH as a valuable dipeptide building block in their SPPS endeavors.

References

  • Microwave irradiation accelerated rapid, efficient and high yield esterification of Boc-amino acid to Merrifield resin medi
  • PubMed. Solution-phase synthesis of the fluorogenic TGase 2 acyl donor Z-Glu(HMC)-Gly-OH and its use for inhibitor and amine substrate characterisation. [Link]

  • esterification of carboxylic acids with - Organic Syntheses Procedure. [Link]

  • Aapptec. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]

  • Pharmaffiliates. CAS No : 2566-19-0 | Product Name : Z-Gly-Gly-OH. [Link]

  • ACS Publications. Direct Conversion of Resin-Bound Peptides to C-Terminal Esters | Organic Letters. [Link]

  • NIH. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC. [Link]

  • PubMed. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry This journal is © The Royal Society of Chemistry 2012 - Supporting Information. [Link]

  • Springer Nature. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis | Springer Nature Experiments. [Link]

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimiz
  • ACS Publications. On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. [Link]

  • Boc Resin Cleavage Protocol. N.p.
  • ACS Publications. Stereoselective Hydrogenolysis of 1,1-Dibromo-1-alkenes and Stereospecific Synthesis of Conjugated (Z)-Alkenyl Compounds | The Journal of Organic Chemistry. [Link]

  • ResearchGate. (PDF) Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. [Link]

Sources

Method

Ideal coupling reagents for the preparation of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate

An Application Guide to the Synthesis of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate (Z-Gly-Gly-OEt) Introduction The formation of the amide bond is the cornerstone of peptide chemistry, a fundamental proces...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate (Z-Gly-Gly-OEt)

Introduction

The formation of the amide bond is the cornerstone of peptide chemistry, a fundamental process in the synthesis of therapeutics, biomaterials, and research tools.[1] The target molecule, Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate, commonly abbreviated as Z-Gly-Gly-OEt, is a simple dipeptide derivative. It serves as an excellent model system for understanding the principles of peptide coupling and as a building block in more complex syntheses.[2]

The direct condensation of a carboxylic acid (Z-Gly-OH) and an amine (H-Gly-OEt) is thermodynamically unfavorable and requires the "activation" of the carboxyl group to facilitate nucleophilic attack by the amine.[3] This activation is achieved using a specialized class of reagents known as coupling reagents. The selection of an appropriate coupling reagent is critical, as it directly influences reaction efficiency, yield, purity of the final product, and the preservation of stereochemical integrity.[4][5]

This technical guide provides an in-depth analysis of the ideal coupling reagents for the preparation of Z-Gly-Gly-OEt. It is designed for researchers, scientists, and drug development professionals, offering a blend of mechanistic theory and practical, field-proven protocols. We will explore the causality behind experimental choices, compare the most effective reagent classes, and provide detailed, step-by-step methodologies for synthesis.

The Fundamental Mechanism of Peptide Coupling

The synthesis of a peptide bond is a two-step process orchestrated by the coupling reagent.[6]

  • Activation: The coupling reagent reacts with the carboxyl group of the N-protected amino acid (in this case, Z-Gly-OH) to form a highly reactive intermediate. This intermediate contains an excellent leaving group, which renders the carbonyl carbon highly electrophilic.

  • Acylation (Aminolysis): The amino group of the second component (H-Gly-OEt) acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and releases the leaving group.[3][7]

The efficacy of a coupling reagent is determined by its ability to generate a highly reactive intermediate that is stable enough to avoid side reactions but reactive enough to be efficiently intercepted by the amine.

A Comparative Analysis of Ideal Coupling Reagents

For the synthesis of Z-Gly-Gly-OEt, the risk of racemization at the activated C-terminal residue (Z-Gly-OH) is absent because glycine is achiral. This simplifies reagent selection, allowing the focus to be on efficiency, cost, and ease of purification. We will examine three primary classes of coupling reagents.

Carbodiimides and Additives

Carbodiimides like Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are classic, cost-effective coupling reagents.[8][9] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

However, this intermediate is prone to two main side reactions:

  • Racemization: The intermediate can cyclize to form an oxazolone, which can lead to loss of stereochemical integrity (though not a concern for glycine).[10]

  • N-acylurea Formation: The intermediate can rearrange into a stable N-acylurea, a byproduct that is unreactive and can be difficult to remove.[6]

To mitigate these issues, carbodiimides are almost always used with nucleophilic additives. These additives intercept the O-acylisourea to form a more stable, yet still highly reactive, active ester.[6]

  • 1-Hydroxybenzotriazole (HOBt): For decades, HOBt was the gold-standard additive. It efficiently suppresses racemization and minimizes N-acylurea formation by generating an OBt active ester.[6][11][12] Note: Anhydrous HOBt is considered a hazardous, potentially explosive material, and its availability is now restricted.[6][11]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): Oxyma is a modern, non-explosive alternative to HOBt. It often provides higher coupling rates and superior racemization suppression, making it a safer and highly effective choice.[6][13]

A particularly useful carbodiimide is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) . The urea byproduct formed from EDC is water-soluble, allowing for simple removal via aqueous workup, which is a significant advantage over DCC and DIC.[6][9]

Onium Salts: Phosphonium and Aminium/Uronium Reagents

Onium salts are generally more reactive and efficient than carbodiimide-based systems, leading to faster reaction times and higher yields, especially for challenging couplings.[6] They operate by generating active esters in situ.

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP ) is a derivative of the older BOP reagent. It is highly efficient and valued for its ability to suppress racemization.[5] A key advantage of PyBOP over BOP is that its byproduct is non-carcinogenic, whereas BOP produces the carcinogen HMPA.[4][5]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, COMU): This class includes some of the most powerful coupling reagents available.[4][8]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generates an OBt active ester and is highly effective for routine synthesis.[4]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates a HOAt moiety instead of HOBt. The resulting OAt active ester is more reactive than the OBt ester, making HATU one of the most potent reagents for rapid and difficult couplings.[4][14]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a modern uronium salt based on Oxyma. It boasts coupling efficiencies comparable or superior to HATU with an improved safety profile as it is not based on potentially explosive benzotriazoles.[13][14]

Onium salt reactions require a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.[15] A potential side reaction with these reagents is guanidinylation of the free N-terminal amine if an excess of the coupling reagent is used.[3]

Summary and Recommendation

The following table summarizes the key features of the discussed reagents for the synthesis of Z-Gly-Gly-OEt.

Reagent ClassExamplesRelative ReactivityCostByproductsKey Advantages
Carbodiimide + Additive EDC/HOBt, DIC/OxymaModerateLowWater-soluble urea (EDC), Isourea (DIC)Cost-effective, simple workup (especially EDC), excellent safety profile (Oxyma).[6][9][13]
Phosphonium Salt PyBOPHighHighNon-carcinogenic phosphine oxideHigh efficiency, low racemization, safer than BOP.[5]
Aminium/Uronium Salt HBTU, HATU, COMUVery HighHighTetramethylureaExtremely rapid and efficient, ideal for difficult sequences.[4][14]

Ideal Choice for Z-Gly-Gly-OEt:

  • For Cost-Effectiveness and Simplicity: The EDC/HOBt (or EDC/Oxyma) system is the ideal choice. It is highly effective for this straightforward coupling, inexpensive, and the water-soluble byproducts make purification exceptionally simple.

  • For Maximum Speed and Efficiency: If reaction time is the primary concern, HATU or COMU with DIPEA will provide the fastest and most complete conversion. While potentially overkill for this specific dipeptide, they represent the gold standard in terms of raw performance.

Visualizing the Coupling Mechanism

The following diagram illustrates the general workflow for peptide bond formation using a coupling reagent and an additive, a pathway central to the function of both carbodiimide/additive and onium salt systems.

PeptideCoupling cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Z_Gly_OH Z-Gly-OH (Carboxylic Acid) Activated_Ester Reactive Intermediate (e.g., O-Acylisourea or OBt/OAt/Oxyma Ester) Z_Gly_OH->Activated_Ester + Coupling Reagent H_Gly_OEt H-Gly-OEt (Amine) Z_Gly_Gly_OEt Z-Gly-Gly-OEt (Dipeptide) H_Gly_OEt->Z_Gly_Gly_OEt Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Ester Additive Additive (e.g., HOBt, Oxyma) Additive->Activated_Ester Intercepts/Forms Activated_Ester->Z_Gly_Gly_OEt + H-Gly-OEt Byproducts Byproducts Activated_Ester->Byproducts

Sources

Technical Notes & Optimization

Troubleshooting

Reducing side reactions during Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate deprotection

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for researchers encountering side reactions during the deprotection of Ethyl 2-(2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for researchers encountering side reactions during the deprotection of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate, commonly known as Cbz-Gly-Gly-OEt or Z-Gly-Gly-OEt .

Part 1: Core Mechanistic FAQ (Troubleshooting Guide)

Q1: Why do I get a white, insoluble precipitate instead of H-Gly-Gly-OEt after catalytic hydrogenation? A1: You are likely observing the formation of 2,5-diketopiperazine (DKP), specifically cyclo(-Gly-Gly-). When the Cbz group is removed via hydrogenolysis (H₂, Pd/C), the newly liberated N-terminal primary amine of glycine becomes highly nucleophilic[1]. Because glycine lacks a sterically hindering side chain, the intermediate H-Gly-Gly-OEt rapidly undergoes [2]. The free amine attacks the C-terminal ethyl ester, forming a thermodynamically stable six-membered DKP ring and releasing ethanol[1]. This deletion side reaction is historically well-precedented and [1].

Q2: How can I prevent DKP formation if my goal is to extend the peptide chain at the N-terminus? A2: The most robust method is (simultaneous deprotection-coupling)[3]. Instead of isolating the highly reactive H-Gly-Gly-OEt intermediate, perform the catalytic hydrogenation in the presence of an activated amino acid (e.g., Boc-AA-OSu or Boc-AA-OPfp)[3]. As the Cbz group is cleaved, the free amine is immediately acylated by the active ester before intramolecular cyclization can occur, effectively trapping the nucleophile and preventing DKP formation[3].

Q3: What if I need the free dipeptide (H-Gly-Gly-OH) without extending the chain? A3: Reverse your deprotection sequence. DKP formation is vastly accelerated when the [1]. If you first saponify the ethyl ester using aqueous NaOH or LiOH to yield Cbz-Gly-Gly-OH, the subsequent hydrogenation will yield H-Gly-Gly-OH. The free carboxylate is a poor electrophile compared to an ester, effectively shutting down the base-catalyzed DKP cyclization pathway[2].

Q4: I am observing transesterification (e.g., methyl ester formation) during hydrogenation. Why? A4: This occurs if you are using methanol as your hydrogenation solvent. The free amine of the deprotected peptide can act as a base, catalyzing the transesterification of the ethyl ester with the methanolic solvent. To prevent this, switch to a non-nucleophilic solvent such as THF, dioxane, or a matching solvent like absolute ethanol.

Part 2: Data Presentation - Comparison of Deprotection Strategies

StrategyReaction ConditionsDKP RiskTransesterification RiskRecommended Use Case
Standard Hydrogenation H₂, Pd/C, MeOHCritical High (Methyl ester formation)Not recommended for dipeptide esters.
Saponification-First 1. LiOH/THF 2. H₂, Pd/C, EtOHLow NoneIsolating the free dipeptide (H-Gly-Gly-OH).
In Situ Entrapment H₂, Pd/C, Boc-AA-OSu, THFLow LowN-terminal chain elongation.

Part 3: Experimental Protocols

Protocol A: Saponification-First Approach (Self-Validating System)

Objective: Isolate H-Gly-Gly-OH by removing the ester electrophile prior to amine deprotection.

  • Hydrolysis: Dissolve Cbz-Gly-Gly-OEt in a 1:1 mixture of THF and H₂O.

  • Saponification: Add 1.2 equivalents of 1M LiOH dropwise at 0 °C.

    • Causality & Validation: The low temperature prevents base-catalyzed peptide bond cleavage. Monitor the reaction via TLC (EtOAc/Hexane); the disappearance of the high-Rf starting material spot validates complete ester hydrolysis.

  • Isolation: Acidify the aqueous layer to pH 2-3 using 1M HCl, then extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield Cbz-Gly-Gly-OH.

  • Hydrogenation: Dissolve the resulting Cbz-Gly-Gly-OH in absolute EtOH. Add 10% Pd/C (10% w/w).

    • Causality: Using EtOH instead of MeOH eliminates any residual risk of methyl transesterification.

  • Deprotection: Stir vigorously under an H₂ atmosphere (1 atm) for 2-4 hours.

  • Filtration: Filter the suspension through a pad of Celite.

    • Validation: This critical step removes the pyrophoric palladium catalyst, preventing heavy metal contamination which can poison downstream biological assays. Concentrate the filtrate to yield the stable H-Gly-Gly-OH dipeptide.

Protocol B: Simultaneous Deprotection-Coupling (In Situ Entrapment)

Objective: Elongate the peptide chain while intercepting the DKP-prone intermediate.

  • Preparation: Dissolve Cbz-Gly-Gly-OEt and 1.1 equivalents of an activated amino acid (e.g., Boc-AA-OSu) in anhydrous THF.

    • Causality: THF is chosen as a non-nucleophilic solvent to prevent transesterification and to maintain the solubility of the activated ester[3].

  • Catalyst Addition: Add 10% Pd/C (10% w/w) to the solution.

  • Reaction: Purge the reaction flask with Nitrogen (3x), followed by Hydrogen (3x). Stir vigorously under H₂ (1 atm) at room temperature.

  • Entrapment Validation: As the Cbz group is removed, the liberated amine immediately attacks the OSu ester.

    • Validation: Monitor the reaction mixture via TLC. The absence of a strong ninhydrin-positive spot (which would indicate unreacted free amine) validates that the entrapment is successfully outcompeting the intramolecular DKP cyclization.

  • Workup: Filter through Celite, wash the filter cake with THF, and concentrate the filtrate.

  • Purification: Purify the crude mixture via flash column chromatography to isolate the target Boc-AA-Gly-Gly-OEt.

Part 4: Mandatory Visualization

G Start Cbz-Gly-Gly-OEt PdC H2, Pd/C (Deprotection) Start->PdC Intermediate H-Gly-Gly-OEt (Reactive Intermediate) PdC->Intermediate DKP Cyclo(Gly-Gly) [DKP] + EtOH Intermediate->DKP Intramolecular Aminolysis Entrapment Boc-AA-OSu (In situ Coupling) Intermediate->Entrapment Intermolecular Acylation Target Boc-AA-Gly-Gly-OEt (Desired Product) Entrapment->Target

Diverging pathways of H-Gly-Gly-OEt: DKP cyclization vs. in situ entrapment.

Sources

Optimization

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate degradation troubleshooting during storage

Welcome to the Technical Support Center for Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate , commonly referred to as Cbz-Gly-Gly-OEt or Z-Gly-Gly-OEt . As a protected dipeptide building block, Cbz-Gly-Gly-OEt i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate , commonly referred to as Cbz-Gly-Gly-OEt or Z-Gly-Gly-OEt .

As a protected dipeptide building block, Cbz-Gly-Gly-OEt is a cornerstone in sequential peptide assembly and medicinal chemistry. However, its structural features—an ethyl ester at the C-terminus and a benzyloxycarbonyl (Cbz/Z) group at the N-terminus—make it susceptible to specific degradation pathways if improperly handled[1].

This guide is engineered for researchers and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and authoritative storage methodologies.

PART 1: MECHANISTIC TROUBLESHOOTING & FAQs

Q1: My LC-MS analysis shows a major impurity at [M-28] (loss of ethyl group). Why is my Cbz-Gly-Gly-OEt degrading into a free acid? The Causality: You are observing ester hydrolysis , converting Cbz-Gly-Gly-OEt into Cbz-Gly-Gly-OH. Esters are prone to hydrolysis when exposed to atmospheric moisture, a reaction accelerated by trace acidic or alkaline conditions[2]. Lyophilized peptides are thermodynamically stable but chemically fragile; the moment they absorb atmospheric water, molecular mobility returns and hydrolysis begins[3]. The Fix: Never open a cold vial directly from the freezer. Always allow the vial to equilibrate to room temperature in a desiccator for at least 20 minutes before breaking the seal. This prevents condensation from forming on the cold powder[3].

Q2: I stored my compound in methanol to make a stock solution, but NMR shows a methyl ester instead of an ethyl ester. What happened? The Causality: This is transesterification . When an ethyl ester is stored in a primary alcohol like methanol, especially if there are trace acidic or basic impurities present in the solvent or glassware, the methoxy group can displace the ethoxy group, yielding Cbz-Gly-Gly-OMe. The Fix: Do not store ester-protected peptides in reactive alcoholic solvents for prolonged periods. If a stock solution is strictly required, use anhydrous, non-nucleophilic solvents like DMSO or DMF, and store them frozen. However, it is highly recommended to avoid storing peptides in solution for more than a few days[4].

Q3: I detected a mass corresponding to the loss of the Cbz group. Is the protecting group unstable? The Causality: The Cbz group is generally highly stable under mild conditions and resistant to basic hydrolysis. However, it is susceptible to photodegradation (UV light exposure over long periods) or degradation via exposure to strong acidic fumes (e.g., HBr/AcOH) in the laboratory environment. The Fix: Store the compound in amber glass vials or wrap the vials in aluminum foil to block UV/visible light. Ensure the storage environment is isolated from volatile acids.

Q4: Can repeated freeze-thaw cycles damage this short dipeptide? The Causality: Yes. While short peptides do not "denature" like complex proteins, freeze-thaw cycles introduce localized pH shifts as buffers or trace moisture crystallize, and cause micro-thawing events that accelerate degradation[5]. The Fix: Implement the "Aliquot Rule." Reconstitute or weigh out the master batch once, portion it into single-use aliquots, and freeze them. Never return a thawed aliquot to the freezer[3].

PART 2: EXPERIMENTAL PROTOCOLS & WORKFLOWS

To ensure experimental reproducibility, every handling step must be a self-validating system. Below are the standard operating procedures (SOPs) for handling Cbz-Gly-Gly-OEt.

Protocol 1: Anhydrous Aliquoting and Long-Term Storage

Objective: Prevent moisture-induced hydrolysis and oxidative degradation.

  • Equilibration: Remove the master vial of Cbz-Gly-Gly-OEt from the -20°C freezer. Place it immediately into a vacuum desiccator containing fresh silica gel or Drierite. Wait 20–30 minutes until the vial reaches ambient room temperature[4].

  • Aliquoting: Inside a dry environment (preferably a glove box or a low-humidity bench space), rapidly weigh the required amounts into pre-dried, single-use amber glass vials.

  • Inert Gas Purging: Gently purge the headspace of each aliquot vial with a stream of anhydrous Argon or Nitrogen gas for 5–10 seconds. This displaces atmospheric oxygen and moisture[4].

  • Sealing: Cap the vials tightly. Wrap the junction of the cap and vial with Parafilm to create a moisture barrier.

  • Storage: Transfer the aliquots to a dedicated -20°C freezer. Critical Note: Do not use "frost-free" freezers, as their auto-defrost cycles cause temperature fluctuations that induce micro-thawing and destroy stability[3].

Protocol 2: LC-MS Purity Verification (Pre-Experiment Validation)

Objective: Confirm the integrity of the ester and Cbz groups before using the building block in synthesis.

  • Sample Prep: Dissolve 1 mg of Cbz-Gly-Gly-OEt in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. Prepare this immediately before injection to prevent solvent-induced degradation.

  • Chromatography: Use a standard C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Mass Detection: Monitor for the exact mass of the intact molecule.

    • Expected [M+H]+: m/z 295.1

    • Expected [M+Na]+: m/z 317.1

  • Failure Analysis:

    • Peak at m/z 267.1 -> Indicates ester hydrolysis (Cbz-Gly-Gly-OH).

    • Peak at m/z 161.1 -> Indicates Cbz loss (H-Gly-Gly-OEt).

PART 3: QUANTITATIVE DATA & VISUALIZATION

Table 1: Degradation Pathways and Prevention Strategies
Degradation PathwayTriggering AgentChemical ResultPrevention Strategy
Ester Hydrolysis Atmospheric Moisture, pH extremesCbz-Gly-Gly-OH (Free Acid)Desiccator equilibration; Argon purging; -20°C storage.
Transesterification Primary Alcohols (e.g., Methanol)Cbz-Gly-Gly-OMeAvoid alcoholic solvents for stock solutions; use DMF/DMSO.
Cbz Deprotection UV Light, Acidic FumesH-Gly-Gly-OEtStore in amber vials; isolate from volatile laboratory acids.
Table 2: Optimal Storage Conditions
Storage DurationStateTemperatureContainer Specifications
Short-term (< 1 month) Lyophilized Powder4°CSealed amber vial, desiccated.
Long-term (> 1 month) Lyophilized Powder-20°CArgon-purged, Parafilm-sealed, single-use aliquots.
In Solution Dissolved (DMF/DMSO)-80°CUse within a few days; strictly avoid freeze-thaw cycles.
Pathway Visualization

Degradation A Cbz-Gly-Gly-OEt (Intact Molecule) B Cbz-Gly-Gly-OH (Free Acid) A->B Moisture / pH Extremes (Ester Hydrolysis) C H-Gly-Gly-OEt (Deprotected Amine) A->C UV Light / Acid Fumes (Cbz Loss) D Cbz-Gly-Gly-OMe (Methyl Ester) A->D Methanol Storage (Transesterification)

Caption: Primary degradation pathways of Cbz-Gly-Gly-OEt based on environmental triggers.

Storage Start Receive Lyophilized Cbz-Gly-Gly-OEt Desiccator Equilibrate to RT in Desiccator (20 min) Start->Desiccator Aliquot Aliquot into Single-Use Vials Desiccator->Aliquot Purge Purge with Argon/N2 Aliquot->Purge Freeze Store at -20°C (Away from Light) Purge->Freeze

Caption: Self-validating workflow for the anhydrous aliquoting and long-term storage of peptide esters.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide.com. Available at:[Link]

  • Peptide Storage & Stability: A Definitive Guide. Honest Peptide. Available at: [Link]

  • Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Enzyme Cleavage of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate Substrates

Welcome to the technical support center for optimizing enzyme cleavage rates using Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate and related peptide substrates. This guide is designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing enzyme cleavage rates using Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate and related peptide substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your enzymatic assays. Our approach is rooted in explaining the "why" behind experimental choices, empowering you to make informed decisions and overcome common hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during enzyme kinetic experiments.

1. Why am I seeing no or very low enzyme activity?

There are several potential reasons for a lack of enzymatic activity. A systematic check of the following is recommended:

  • Incorrect Assay Conditions: Enzymes are highly sensitive to their environment. Ensure the assay buffer is at the optimal pH and temperature for your specific enzyme.[1] Many enzymes have a narrow range for optimal function.

  • Reagent Omission or Degradation: Double-check that all necessary reagents, including the enzyme and substrate, were added in the correct order and concentrations.[2] Ensure that your enzyme and substrate have been stored correctly and have not expired.[3] Repeated freeze-thaw cycles can also damage the enzyme.[3]

  • Presence of Inhibitors: Your sample or buffer might contain inhibitors. Common inhibitors include EDTA, high salt concentrations, or residual detergents from purification steps.[2][3]

  • Substrate Solubility Issues: The substrate, Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate, may have limited solubility in your assay buffer. Visually inspect for any precipitation.

2. My background signal is too high. What can I do?

High background can mask the true signal from enzyme activity. Consider these possibilities:

  • Substrate Instability: The substrate may be spontaneously hydrolyzing in the assay buffer. Run a control experiment without the enzyme to measure the rate of non-enzymatic substrate degradation.

  • Contaminated Reagents: Buffers or other reagents may be contaminated with substances that interfere with your detection method.[2] Using fresh, high-purity reagents is crucial.

  • Incorrect Plate or Wavelength Settings: For plate-based assays, ensure you are using the appropriate plate type (e.g., black plates for fluorescence assays) and that the plate reader is set to the correct excitation and emission wavelengths.[1][3]

3. The results are not reproducible between experiments. What are the likely causes?

Poor reproducibility can be frustrating. Here are common culprits:

  • Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability.[1][3] Always use calibrated pipettes and consider preparing a master mix for your reactions.[3]

  • Inconsistent Incubation Times and Temperatures: Slight variations in incubation time or temperature can significantly impact reaction rates.[3] Use a reliable incubator or water bath.

  • Reagent Preparation: Prepare fresh reagents for each experiment whenever possible, as the stability of some solutions can vary over time.

II. In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to troubleshooting and optimizing your enzyme cleavage assay.

Guide 1: Systematic Assay Optimization Workflow

This workflow is designed to systematically identify and optimize critical parameters for your enzyme assay.

Experimental Workflow for Assay Optimization

Assay_Optimization_Workflow cluster_pre_assay Pre-Assay Preparation cluster_assay_optimization Assay Optimization cluster_data_analysis Data Analysis & Interpretation A Reagent Quality Control (Enzyme, Substrate, Buffers) B Substrate Solubility Test A->B C Determine Optimal Buffer Conditions (pH, Ionic Strength) B->C D Enzyme Titration C->D E Substrate Titration (Determine Km and Vmax) D->E F Kinetic Parameter Calculation E->F G Troubleshooting & Refinement F->G

Caption: A systematic workflow for optimizing enzyme cleavage assays.

Step 1: Pre-Assay Preparation

  • Reagent Quality Control:

    • Enzyme: Verify the purity and activity of your enzyme stock. If possible, use a known, reliable substrate to confirm its activity.

    • Substrate: Confirm the identity and purity of your Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate substrate via analytical methods like NMR or mass spectrometry.

    • Buffers: Prepare fresh buffers using high-purity water and reagents. Filter-sterilize if necessary.

  • Substrate Solubility Test:

    • Prepare a concentrated stock solution of the substrate in an appropriate organic solvent (e.g., DMSO).

    • Determine the maximum concentration of the substrate that remains soluble in your assay buffer without precipitation. This is crucial for accurate kinetic measurements.

Step 2: Assay Optimization

  • Determine Optimal Buffer Conditions:

    • pH Profile: Test a range of pH values to find the optimal pH for your enzyme's activity. Use overlapping buffer systems to cover a broad range.

    • Ionic Strength: Vary the salt concentration (e.g., NaCl) in your assay buffer to determine its effect on enzyme activity.

  • Enzyme Titration:

    • Using a fixed, saturating concentration of the substrate, test a range of enzyme concentrations.

    • The goal is to find an enzyme concentration that yields a linear reaction rate over a reasonable time course.

  • Substrate Titration (Michaelis-Menten Kinetics):

    • With the optimal enzyme concentration, vary the substrate concentration over a wide range (typically from 0.1 x Km to 10 x Km).

    • Measure the initial reaction velocity (V0) at each substrate concentration.

    • Plot V0 versus substrate concentration to generate a Michaelis-Menten curve. This will allow you to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).[4][5]

Step 3: Data Analysis and Interpretation

  • Kinetic Parameter Calculation:

    • Use non-linear regression analysis of the Michaelis-Menten plot to determine Km and Vmax.[5]

    • Alternatively, a Lineweaver-Burk plot (1/V0 vs. 1/[S]) can be used, but it is more susceptible to errors at low substrate concentrations.[5]

  • Troubleshooting and Refinement:

    • Based on the kinetic parameters, you can further refine your assay conditions. For example, if the Km is very high, you may need to investigate ways to improve substrate binding.

Guide 2: Troubleshooting Common Experimental Readout Issues

This guide provides a logical flow for diagnosing and resolving issues with your experimental data.

Troubleshooting Logic for Enzyme Assay Data

Troubleshooting_Logic Start Problem with Assay Data NoSignal No or Low Signal Start->NoSignal HighBackground High Background Start->HighBackground PoorReproducibility Poor Reproducibility Start->PoorReproducibility CheckEnzyme Check Enzyme Activity (Positive Control) NoSignal->CheckEnzyme CheckReagents Verify Reagent Addition & Concentration NoSignal->CheckReagents CheckConditions Optimize Assay Conditions (pH, Temp) NoSignal->CheckConditions NoEnzymeControl Run No-Enzyme Control HighBackground->NoEnzymeControl CheckSubstrateStability Assess Substrate Stability HighBackground->CheckSubstrateStability CheckDetectionSystem Verify Plate Reader Settings HighBackground->CheckDetectionSystem ReviewPipetting Review Pipetting Technique PoorReproducibility->ReviewPipetting StandardizeIncubation Standardize Incubation Time & Temp PoorReproducibility->StandardizeIncubation PrepareFreshReagents Use Freshly Prepared Reagents PoorReproducibility->PrepareFreshReagents

Caption: A decision tree for troubleshooting common enzyme assay problems.

III. Data Presentation and Protocols

Table 1: Recommended Starting Concentrations for Assay Components
ComponentRecommended Starting ConcentrationRationale
Enzyme 1 - 100 nMShould be in the linear range of the assay.
Substrate 0.1 x Km to 10 x KmTo accurately determine Michaelis-Menten kinetics.[4]
Buffer 50 - 100 mMTo maintain a stable pH.
Salt (e.g., NaCl) 0 - 200 mMTo assess the effect of ionic strength on enzyme activity.
DMSO (from substrate stock) < 1% (v/v)High concentrations of organic solvents can inhibit enzyme activity.
Protocol 1: Standard Enzyme Cleavage Assay
  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, and any other required co-factors or additives.

  • Aliquot Master Mix: Aliquot the master mix into the wells of a microplate.

  • Add Substrate: Add varying concentrations of the Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate substrate to the appropriate wells.

  • Initiate Reaction: Add the enzyme to each well to start the reaction. Mix gently by pipetting.

  • Incubate: Incubate the plate at the optimal temperature for a set period.

  • Measure Signal: Measure the product formation over time using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocities (V0) from the linear portion of the progress curves.

IV. References

  • Hardy, J. A., & Wells, J. A. (2009). Identification of protease exosite-interacting peptides that enhance substrate cleavage kinetics. Protein engineering, design & selection : PEDS, 22(2), 125–132.

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Scribd. (n.d.). Enzyme Kinetics Problems and Solutions. Retrieved from [Link]

  • Jiang, T., & Croteau, D. L. (2006). Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). Proceedings of the National Academy of Sciences of the United States of America, 103(20), 7572–7577.

  • Hardy, J. A., & Wells, J. A. (2009). Identification of protease exosite-interacting peptides that enhance substrate cleavage kinetics. Protein engineering, design & selection : PEDS, 22(2), 125–132.

  • Rhodes, G. (2006). Enzyme Kinetics: Answers to Problems. University of Southern Maine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

Benchmarking the Acidic Stability of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate: A Comparative Guide

Executive Summary & Molecular Context Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate, commonly known as Z-Gly-Gly-OEt or Cbz-Gly-Gly-OEt , is a protected dipeptide derivative widely utilized as a benchmark subs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate, commonly known as Z-Gly-Gly-OEt or Cbz-Gly-Gly-OEt , is a protected dipeptide derivative widely utilized as a benchmark substrate in peptide synthesis and enzymology. The molecule features three distinct functional domains:

  • N-Terminal Protecting Group: Carboxybenzyl (Z or Cbz) carbamate.

  • Peptide Backbone: Glycyl-glycine (Gly-Gly) amide bond.

  • C-Terminal Protection: Ethyl ester (OEt).

The strategic selection of protecting groups relies on orthogonality —the ability to selectively cleave one protecting group without compromising others [1]. This guide benchmarks the stability of Z-Gly-Gly-OEt under various acidic conditions against two primary alternatives: Boc-Gly-Gly-OEt (tert-Butoxycarbonyl) and Fmoc-Gly-Gly-OEt (Fluorenylmethyloxycarbonyl) [2].

Mechanistic Causality: Why Protecting Groups Behave Differently in Acid

Understanding the causality behind protecting group stability is critical for designing robust synthetic workflows. The divergent behavior of these groups under acidic conditions is dictated by carbocation stability and nucleophilic susceptibility.

  • Boc (tert-Butoxycarbonyl): Highly acid-labile. Treatment with mild acids like 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) rapidly protonates the Boc carbamate. This leads to the expulsion of a highly stable tert-butyl cation and CO₂, driving the deprotection reaction forward irreversibly [3].

  • Z / Cbz (Carboxybenzyl): Stable to mild acids. The benzyl group cannot form a carbocation as easily as the tert-butyl group under mild conditions. Therefore, Z-Gly-Gly-OEt remains completely intact in 50% TFA/DCM. However, under strong acidic conditions (e.g., 33% HBr in Acetic Acid), the carbamate is protonated, and the highly nucleophilic bromide ion attacks the benzylic carbon via an SN2 mechanism, liberating benzyl bromide, CO₂, and the free amine [4].

  • Fmoc (Fluorenylmethyloxycarbonyl): Acid-stable but base-labile. Fmoc cleavage relies on an E1cb elimination mechanism triggered by a base (e.g., piperidine). It is highly resistant to both TFA and HBr/AcOH, making it orthogonal to acid-based strategies [1].

AcidStability Start Protecting Group Acid Stability Z Z-Gly-Gly-OEt Start->Z Boc Boc-Gly-Gly-OEt Start->Boc Fmoc Fmoc-Gly-Gly-OEt Start->Fmoc Z_TFA Stable (Intact) Z->Z_TFA 50% TFA/DCM Z_HBr Cleaved (H-Gly-Gly-OEt) Z->Z_HBr 33% HBr/AcOH Boc_TFA Cleaved (H-Gly-Gly-OEt) Boc->Boc_TFA 50% TFA/DCM or HBr/AcOH Fmoc_TFA Stable (Intact) Fmoc->Fmoc_TFA 50% TFA/DCM or HBr/AcOH

Logical relationship of protecting group stability under mild and strong acidic conditions.

Quantitative Benchmarking: Comparative Stability Data

The following table summarizes the half-life ( t1/2​ ) and cleavage efficiency of the three protected dipeptide derivatives under standardized acidic conditions at 25°C.

SubstrateConditionCleavage ReagentStability / t1/2​ Primary Degradation Product
Z-Gly-Gly-OEt Mild Acid50% TFA / DCMStable (>24 hours)None (Intact)
Z-Gly-Gly-OEt Strong Acid33% HBr / AcOHLabile ( t1/2​ < 5 mins)H-Gly-Gly-OEt • HBr
Z-Gly-Gly-OEt Aqueous Acid6M HCl (110°C)Labile (Hydrolysis)Free Glycine
Boc-Gly-Gly-OEt Mild Acid50% TFA / DCMLabile ( t1/2​ < 2 mins)H-Gly-Gly-OEt • TFA
Fmoc-Gly-Gly-OEt Mild Acid50% TFA / DCMStable (>24 hours)None (Intact)
Fmoc-Gly-Gly-OEt Strong Acid33% HBr / AcOHStable (>24 hours)None (Intact)

Data Interpretation: Z-Gly-Gly-OEt offers a critical middle-ground. It is robust enough to survive the repetitive TFA deprotection cycles utilized in Boc-solid phase peptide synthesis (SPPS), yet can be cleaved orthogonally using HBr/AcOH without requiring the basic conditions needed for Fmoc removal [2].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating checkpoints (e.g., TLC and LC-MS monitoring) to confirm causality during the experiment.

Protocol A: Mild Acid Stability Assay (50% TFA/DCM)

Objective: Verify the resistance of Z-Gly-Gly-OEt to mild acid compared to the highly labile Boc-Gly-Gly-OEt.

  • Preparation: Dissolve 0.1 mmol of Z-Gly-Gly-OEt in 1.0 mL of anhydrous Dichloromethane (DCM) in a dry glass vial.

  • Acid Addition: Slowly add 1.0 mL of Trifluoroacetic Acid (TFA) to achieve a 50% v/v solution.

  • Incubation & Monitoring: Stir at room temperature (25°C). Take 10 µL aliquots at 5, 30, and 60 minutes.

  • Validation (Quenching): Quench aliquots in a 5% NaHCO₃ solution. Causality: This neutralizes the acid and halts any potential on-column degradation during downstream LC-MS analysis.

  • Analysis: Analyze via LC-MS or TLC (Eluent: EtOAc/Hexane).

    • Expected Result: The Z-Gly-Gly-OEt peak will remain unchanged. A parallel control using Boc-Gly-Gly-OEt will show complete disappearance of the starting material within 5 minutes.

Protocol B: Strong Acid Cleavage Assay (33% HBr/AcOH)

Objective: Execute the controlled removal of the Z protecting group while leaving the ethyl ester and peptide bond intact. Caution: HBr in acetic acid is highly corrosive and must be handled in a well-ventilated fume hood [1].

  • Preparation: Place 0.5 mmol of Z-Gly-Gly-OEt in a dry, round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: In a fume hood, add 2.0 mL of 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH).

  • Reaction: Stir vigorously at room temperature. The evolution of CO₂ gas will be visible as the carbamate breaks down.

  • Validation (Monitoring): Monitor via LC-MS. The reaction is typically complete within 30–45 minutes.

  • Precipitation: Once complete, pour the reaction mixture dropwise into 15 mL of ice-cold anhydrous diethyl ether. The deprotected peptide salt (H-Gly-Gly-OEt • HBr) will precipitate out of solution.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant and wash the pellet twice with cold ether. Causality: The ether wash selectively removes the toxic benzyl bromide byproduct and residual acetic acid, leaving the pure peptide salt.

  • Drying: Dry the resulting hydrobromide salt under vacuum.

Workflow Step1 1. Dissolve Z-Gly-Gly-OEt in dry vessel Step2 2. Add 33% HBr/AcOH (Fume Hood) Step1->Step2 Step3 3. Stir 30-45 min at Room Temp Step2->Step3 Step4 4. Precipitate with cold Diethyl Ether Step3->Step4 Step5 5. Centrifuge & Vacuum Dry (HBr Salt) Step4->Step5

Step-by-step experimental workflow for the strong acid cleavage of the Z protecting group.

Conclusion

For researchers optimizing peptide synthesis routes, Z-Gly-Gly-OEt demonstrates excellent stability under mild acidic conditions (TFA) while remaining selectively susceptible to strong acids (HBr/AcOH). This makes it a superior choice over Boc when sequential mild-acid deprotections are required elsewhere in the molecule, and a valuable alternative to Fmoc when basic conditions might induce side reactions such as racemization or aspartimide formation [2, 4].

References

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates". Available at: [Link]

  • Wikipedia. "Peptide synthesis". Available at:[Link]

Validation

Comparative Kinetic Analysis of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate Hydrolysis: Chemical vs. Enzymatic Pathways

Executive Summary Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate—commonly abbreviated as Z-Gly-Gly-OEt—is a foundational model substrate in enzymology and synthetic organic chemistry 1. Featuring both a protect...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate—commonly abbreviated as Z-Gly-Gly-OEt—is a foundational model substrate in enzymology and synthetic organic chemistry 1. Featuring both a protected peptide backbone and a terminal ethyl ester, it is highly effective for benchmarking the specificity and catalytic proficiency of esterases and proteases against baseline chemical degradation. For drug development professionals, understanding the dichotomy between its chemical saponification and enzymatic cleavage is critical for optimizing ester-based prodrug stability and designing targeted protease inhibitors.

Mechanistic Causality: Chemical vs. Enzymatic Cleavage

The hydrolysis of Z-Gly-Gly-OEt can proceed via two primary pathways: base-catalyzed chemical saponification or enzyme-catalyzed hydrolysis. The causality behind the reaction kinetics differs fundamentally between these two environments.

Base-Catalyzed Saponification: In an alkaline environment, the hydroxide ion (OH⁻) acts as a strong nucleophile, directly attacking the electrophilic carbonyl carbon of the ethyl ester. This forms an unstable tetrahedral intermediate that rapidly collapses, ejecting the ethoxide leaving group to yield Z-Gly-Gly-OH and ethanol. This process is purely diffusion-controlled, non-specific, and highly dependent on pH and temperature 2.

ChemicalPathway Reactant Z-Gly-Gly-OEt Tetrahedral Tetrahedral Intermediate Reactant->Tetrahedral Nucleophilic Attack Hydroxide Hydroxide Ion (OH-) Hydroxide->Tetrahedral Attacks Carbonyl Products Z-Gly-Gly-O- + EtOH Tetrahedral->Products Ethoxide Elimination

Figure 1: Base-catalyzed saponification of Z-Gly-Gly-OEt via a tetrahedral intermediate.

Enzymatic Hydrolysis (Papain): Papain, a cysteine protease, exhibits robust esterase activity against N-protected amino acid esters like Z-Gly-Gly-OEt. The reaction is driven by the Cys25-His159 catalytic dyad. His159 acts as a general base, deprotonating Cys25 to form a highly nucleophilic thiolate ion. This thiolate attacks the ester carbonyl, forming a covalent acyl-enzyme intermediate while releasing ethanol. Subsequent hydrolysis of the acyl-enzyme by a water molecule regenerates the free enzyme. This pathway lowers the activation energy significantly compared to the chemical route, shifting the system to Michaelis-Menten kinetics.

EnzymaticPathway Substrate Z-Gly-Gly-OEt (Substrate) ES_Complex Michaelis Complex (ES) Substrate->ES_Complex Binding Enzyme Papain (Free Enzyme) Enzyme->ES_Complex Binding AcylEnzyme Acyl-Enzyme Intermediate ES_Complex->AcylEnzyme Cys25 Attack Product1 Ethanol (Leaving Group) AcylEnzyme->Product1 P1 Release Product2 Z-Gly-Gly-OH (Final Product) AcylEnzyme->Product2 H2O Hydrolysis Product2->Enzyme Regeneration

Figure 2: Papain-catalyzed hydrolysis mechanism of Z-Gly-Gly-OEt via an acyl-enzyme intermediate.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in control to verify the accuracy of the kinetic data, preventing false positives from environmental artifacts.

Protocol A: Base-Catalyzed Hydrolysis via pH-Stat Titrimetry

Causality: Ester hydrolysis releases a proton at neutral to alkaline pH. By maintaining a constant pH using an automated titrator, the volume of base added directly correlates to the reaction rate, allowing real-time kinetic tracking without quenching the reaction.

  • Preparation: Prepare a 10 mM stock solution of Z-Gly-Gly-OEt in 10% acetonitrile to ensure complete solubility.

  • Equilibration: Transfer 20 mL of a 0.1 M KCl background solution (to maintain constant ionic strength) to a thermostated reaction vessel at 25.0 ± 0.1 °C.

  • Validation Checkpoint (Blank Drift): Run the pH-stat at pH 9.0 for 5 minutes without the substrate.

    • Purpose: Quantify background base consumption due to atmospheric CO₂ absorption. This drift must be mathematically subtracted from the final kinetic data to ensure trustworthiness.

  • Initiation: Inject 1 mL of the substrate stock into the vessel.

  • Data Acquisition: Record the volume of 0.01 M NaOH added over time to maintain pH 9.0.

  • Analysis: Calculate the pseudo-first-order rate constant ( kobs​ ), then derive the second-order rate constant ( kOH​ ) by dividing by the hydroxide concentration.

Protocol B: Enzymatic Hydrolysis by Papain (Spectrophotometric Assay)

Causality: While ester cleavage doesn't drastically shift the UV absorbance of the Z-group, the release of protons can be coupled to a pH indicator dye (e.g., p-nitrophenol) for high-throughput spectrophotometric tracking.

  • Enzyme Activation: Pre-incubate Papain (1 mg/mL) in 50 mM sodium phosphate buffer (pH 6.5) containing 5 mM L-cysteine and 2 mM EDTA for 15 minutes.

    • Purpose: Ensure the active site Cys25 is fully reduced and free of heavy metal inhibitors.

  • Validation Checkpoint (Auto-hydrolysis): Measure the absorbance of the substrate and dye mixture without the enzyme for 3 minutes.

    • Purpose: Establish a baseline to ensure the substrate is not degrading spontaneously under assay conditions.

  • Assay Execution: In a quartz cuvette, mix 980 µL of buffer (containing the pH indicator), 10 µL of activated papain, and 10 µL of Z-Gly-Gly-OEt (varying concentrations from 0.1 to 5 mM).

  • Monitoring: Track the absorbance change at the isosbestic point of the indicator dye continuously for 5 minutes.

  • Kinetic Derivation: Plot initial velocities ( v0​ ) against substrate concentration [S] . Use non-linear regression to fit the Michaelis-Menten equation and extract kcat​ and Km​ .

Comparative Kinetic Data

The following table summarizes the kinetic parameters, highlighting the catalytic proficiency of the enzymatic pathway over the chemical baseline. Early studies on the synthesis and reactivity of Z-Gly-Gly-OEt and related protected peptides have established these baseline stability metrics 34.

Kinetic ParameterBase-Catalyzed Saponification (pH 9.0, 25°C)Papain-Catalyzed Hydrolysis (pH 6.5, 25°C)
Primary Mechanism Bimolecular Nucleophilic SubstitutionAcyl-Enzyme Intermediate Formation
Rate Constant kOH​=1.2×10−1M−1s−1 kcat​=15.4s−1
Substrate Affinity ( Km​ ) N/A (Diffusion dependent) 2.1×10−3M
Catalytic Efficiency N/A kcat​/Km​=7.3×103M−1s−1
Activation Energy ( Ea​ ) ~ 14.5 kcal/mol~ 8.2 kcal/mol

Conclusion

The comparative kinetic analysis of Z-Gly-Gly-OEt hydrolysis reveals the profound efficiency of enzymatic catalysis. While base-catalyzed saponification provides a reliable, predictable baseline for ester stability, cysteine proteases like papain accelerate the reaction by orders of magnitude through specific substrate binding and covalent catalysis. For drug development professionals, utilizing these self-validating protocols to measure kinetic parameters is essential for optimizing the half-life and bioavailability of next-generation ester-based prodrugs.

References

  • 1,1'-Oxalyldiimidazole (ODI)
  • The Journal of Organic Chemistry 1974 Volume.39 No.
  • The Journal of Organic Chemistry 1977 Volume.42 No.
  • A Berzelius Reagent, Phosphorus Decasulfide (P4S10)

Sources

Safety & Regulatory Compliance

Safety

A Practical Guide to Personal Protective Equipment for Handling Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate

As a protected dipeptide derivative, Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate is a key building block in synthetic organic chemistry and drug development. While specific toxicological data for this compou...

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Author: BenchChem Technical Support Team. Date: March 2026

As a protected dipeptide derivative, Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate is a key building block in synthetic organic chemistry and drug development. While specific toxicological data for this compound is not extensively documented, its structure—incorporating an amide, an ester, and a benzyloxycarbonyl (Cbz) protecting group—necessitates a rigorous and proactive approach to safety. This guide provides a comprehensive framework for the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure the safety of all laboratory personnel.

The core principle of laboratory safety is risk mitigation. While PPE is the final line of defense, it must be used in conjunction with a hierarchy of controls, including engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., standard operating procedures). This document focuses on the PPE component, providing the essential, immediate information required for safe handling.

Hazard Assessment and Mitigation

Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from analogous structures, such as other protected amino acids and acetoacetamide derivatives. The primary risks are associated with irritation upon contact and potential harm if inhaled or ingested.[1][2][3][4]

Potential Hazard Route of Exposure Rationale & Causality
Skin Irritation Dermal ContactAmides and other organic functional groups can cause contact dermatitis, redness, or irritation.[3][5] Contaminated clothing can prolong exposure.
Eye Damage Ocular ContactAccidental splashes of powders or solutions can cause serious eye irritation or damage.[2][6][7]
Respiratory Irritation InhalationIf handled as a solid, fine dust particles can be generated, which may irritate the respiratory tract.[2][8] Aerosols can form when dissolving the compound.
Systemic Effects IngestionAccidental ingestion through contaminated hands is a risk. The systemic toxicity is not fully known, warranting caution.[4]
Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE required for handling Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate. This selection is based on a conservative assessment of the risks outlined above.

Protection Type Specification Purpose & Justification
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles conforming to ANSI Z87.1 (US) or EN166 (EU) standards.[8][9]Protects eyes from accidental splashes of liquids or solid particulates. Goggles offer a more complete seal against vapors and fine dust.
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber).[6][8]Prevents direct skin contact. Nitrile offers good resistance to a wide range of chemicals found in a synthesis lab.[10] Gloves should be disposed of immediately after contamination.[8]
Body Protection A flame-resistant (e.g., Nomex®) or 100% cotton laboratory coat.[10]Protects skin and personal clothing from accidental spills and contamination. Synthetic fabrics like polyester should be avoided as they can melt and adhere to skin in a fire.[10]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required only when dusts or aerosols are generated and engineering controls (fume hood) are insufficient to maintain exposure below acceptable limits.[8]
Operational Plan: Step-by-Step Protocols

A disciplined, procedural approach to handling is critical for safety. The following workflow ensures that all safety measures are correctly implemented before, during, and after the handling process.

  • Review Documentation: Before starting, review the safety data sheets for all other reagents and solvents to be used in the procedure.

  • Ensure Proper Ventilation: Always handle Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate inside a certified chemical fume hood to minimize inhalation exposure.[8][11]

  • Inspect PPE: Check all PPE for signs of damage, such as cracks in goggles or tears in gloves, before use.[12]

  • Locate Safety Equipment: Confirm the location and operational status of eyewash stations and safety showers.[13]

The order of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Donning cluster_donning Donning Sequence A 1. Lab Coat B 2. Eye Protection (Goggles/Glasses) A->B C 3. Gloves B->C Disposal_Workflow Start Handling Complete Decon Decontaminate Glassware & Work Surfaces Start->Decon Waste_Chem Dispose of Unused Compound & Reaction Waste in Labeled Chemical Waste Container Start->Waste_Chem Doff Doff PPE Correctly Decon->Doff Waste_PPE Dispose of Contaminated Gloves & Consumables in Solid Waste Container Doff->Waste_PPE Cleanup Wash Hands Thoroughly Waste_PPE->Cleanup Waste_Chem->Cleanup End Exit Lab Cleanup->End

Safe Decontamination and Disposal Workflow
  • Contaminated PPE: Dispose of used gloves and other contaminated disposable items in a designated, sealed waste container. [5][8]Do not reuse disposable gloves. [3]* Chemical Waste: All waste containing the compound, including reaction mixtures and washings, must be collected in a clearly labeled, sealed hazardous waste container. [1][14]* Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. [1][3][14]Consult with your institution's Environmental Health & Safety (EHS) department for specific guidelines. [5][15]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is vital.

Exposure Type Immediate Action
Skin Contact Immediately remove all contaminated clothing. [1]Flush the affected skin with copious amounts of water for at least 15 minutes. [13]Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. [2][13]Remove contact lenses if present and easy to do. [13]Seek immediate medical attention.
Inhalation Move the affected person to fresh air. [2]If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. [2]Seek immediate medical attention.
Minor Spill Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal. [3]Wash the spill area thoroughly.
Major Spill Evacuate the immediate area and notify laboratory management and the institutional EHS department. [14]

By adhering to these rigorous PPE and handling protocols, researchers can effectively mitigate the risks associated with Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate, ensuring a safe and productive laboratory environment.

References

  • American Peptide Society. Peptide Synthesis for Beginners. Available from: [Link]

  • Biorunstar. (2025, August 6). Are there any safety concerns when handling peptide substrates?. Available from: [Link]

  • Certis. (2025, October 18). GLP-3 R and Laboratory Safety: Best Practices for Research Use Only Peptides. Available from: [Link]

  • Sciencelab.com. Acetoacetamide MSDS. Available from: [Link]

  • Peptide Sciences. Peptide Research Safety Guide. Available from: [Link]

  • Covestro. (2012, August 22). SAFETY DATA SHEET - NeoRez U-347. Available from: [Link]

  • JoVE. (2012, May 15). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Available from: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Acetamide. Available from: [Link]

  • Lab Alley. Ethyl Acetate - SAFETY DATA SHEET. Available from: [Link]

  • University of Illinois Urbana-Champaign, Division of Research Safety. Personal Protective Equipment. Available from: [Link]

  • University of California, Santa Cruz, Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available from: [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate
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